15-Hydroxydehydroabietic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-18(2,23)14-7-8-15-13(12-14)6-9-16-19(15,3)10-5-11-20(16,4)17(21)22/h7-8,12,16,23H,5-6,9-11H2,1-4H3,(H,21,22)/t16-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQLITDRYFHAGM-NSISKUIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@]([C@@H]1CCC3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201307837 | |
| Record name | 15-Hydroxydehydroabietic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54113-95-0 | |
| Record name | 15-Hydroxydehydroabietic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54113-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15-Hydroxydehydroabietic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054113950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-Hydroxydehydroabietic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54113-95-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 15-HYDROXYDEHYDROABIETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJT5EC4FM4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Properties of 15-Hydroxydehydroabietic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 15-Hydroxydehydroabietic Acid, a diterpenoid of interest in various research fields. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes detailed, generalized experimental protocols for key physicochemical parameters, which can be adapted for its analysis. Furthermore, potential signaling pathway interactions are discussed based on the activity of the closely related parent compound, dehydroabietic acid.
Core Physicochemical Data
The following table summarizes the available quantitative data for this compound. It is important to note that while the molecular formula and weight are well-established, other parameters are largely based on computational predictions.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O₃ | [1][2] |
| Molecular Weight | 316.44 g/mol | [1] |
| XLogP3-AA (Computed) | 4.2 | [2] |
| Melting Point | No experimental data available. | |
| Boiling Point | No experimental data available. | |
| Water Solubility | No experimental data available; expected to be low. | |
| pKa (Predicted) | As a carboxylic acid, it is expected to have a pKa in the range of 4-5. | [3] |
| Physical Description | Solid | |
| CAS Number | 54113-95-0 | [2] |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining key physicochemical properties of crystalline, hydrophobic carboxylic acids like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of purity.[4][5] A sharp melting range typically signifies a pure compound, whereas a broad melting range suggests the presence of impurities.[6][7]
Principle: A small, powdered sample of the crystalline solid is heated at a controlled rate, and the temperature range from the initial melting of the first crystal to the complete liquefaction of the sample is recorded.[4][5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[6]
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine, powdered form.[4] If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.[7] Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 1-2 mm.[7]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[6]
-
Rapid Determination (Optional): For an unknown compound, a rapid heating rate can be used to quickly determine an approximate melting range.[5][6]
-
Accurate Determination: For a precise measurement, set the heating rate to 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the expected melting point.[7][8]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[5][8]
-
Replicate Measurements: Perform at least two additional measurements with fresh samples to ensure reproducibility.
Water Solubility Determination
Given its hydrophobic nature (high XLogP), this compound is expected to have low water solubility. The shake-flask method is a standard approach for determining the solubility of such compounds.
Principle: An excess amount of the solid compound is agitated in a specific volume of water at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.
Apparatus:
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for quantification
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials containing a known volume of purified water (e.g., 10 mL).
-
Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, allow the samples to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared to accurately determine the concentration.
-
Data Analysis: The determined concentration represents the aqueous solubility of the compound at the specified temperature.
pKa Determination
As a carboxylic acid, this compound is expected to have an acidic pKa. Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.[10]
Principle: A solution of the acidic compound is titrated with a standard solution of a strong base. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acid is 50% ionized, which corresponds to the midpoint of the titration curve.[11]
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker or titration vessel
-
Standardized solution of sodium hydroxide (B78521) (NaOH) (e.g., 0.1 M)
-
Solution of this compound in a suitable solvent (e.g., a water/co-solvent mixture due to its low water solubility)
Procedure:
-
Solution Preparation: Dissolve a precisely weighed amount of this compound in a known volume of a suitable solvent system (e.g., water-ethanol mixture) to create a solution of known concentration.
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titration: Slowly add the standardized NaOH solution from the burette in small, known increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[10]
-
Data Collection: Continue the titration well past the equivalence point, where a sharp change in pH is observed.
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The equivalence point is the point of maximum slope on the curve. The pKa is the pH value at the half-equivalence point (i.e., at half the volume of NaOH required to reach the equivalence point).[11]
Potential Signaling Pathway Interactions
Direct experimental evidence for the signaling pathways modulated by this compound is currently lacking in the scientific literature. However, studies on its parent compound, dehydroabietic acid (DHA) , provide valuable insights into its potential biological activities. DHA has been shown to possess anti-inflammatory properties through the suppression of key inflammatory signaling pathways.[12][13][14][15]
Given the structural similarity between this compound and DHA, it is plausible that it may exert similar effects. The primary pathways implicated in the anti-inflammatory action of DHA are the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways.[12][13][14][15][16]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response.[17] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it induces the transcription of pro-inflammatory genes.[12] Studies on DHA have demonstrated its ability to inhibit the phosphorylation of IκBα and the IKK complex, thereby preventing NF-κB activation.[12]
AP-1 Signaling Pathway
The AP-1 transcription factor is involved in a variety of cellular processes, including inflammation and cell proliferation.[18] Its activity is regulated by the mitogen-activated protein kinase (MAPK) cascade. DHA has been shown to suppress the AP-1 pathway by inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK cascade.[12]
The diagram below illustrates the potential points of intervention of a dehydroabietic acid-like compound in the NF-κB and AP-1 signaling pathways, based on existing literature for dehydroabietic acid.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
This guide provides a foundational understanding of the physicochemical properties of this compound. Further experimental investigation is crucial to fully characterize this compound and validate its potential therapeutic effects.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C20H28O3 | CID 14487943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Determination of Melting Point [wiredchemist.com]
- 7. chm.uri.edu [chm.uri.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.skku.edu [pure.skku.edu]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Hijacking of the AP-1 Signaling Pathway during Development of ATL [frontiersin.org]
A Technical Guide to the Natural Sources and Isolation of 15-Hydroxydehydroabietic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 15-Hydroxydehydroabietic Acid, a naturally occurring diterpenoid. The document details its primary natural sources, outlines a generalized methodology for its isolation and purification, and discusses the relevant biological signaling pathways associated with its parent compound, dehydroabietic acid.
Introduction to this compound
This compound is an oxidized abietane-type diterpene, a class of compounds known for a broad spectrum of biological activities. As a derivative of dehydroabietic acid, it is of significant interest to researchers in natural product chemistry and drug discovery. Its structure features a tricyclic core with a hydroxyl group at the C-15 position, which can influence its biological and pharmacological properties. The study of such natural products is crucial for the discovery of new therapeutic agents.
Natural Sources
This compound has been identified in several species of coniferous trees, where it exists as a component of the resin or woody tissues. The primary sources identified in the literature are from the Pinus (pine) and Picea (spruice) genera.
Table 1: Natural Sources of this compound
| Genus | Species | Common Name | Plant Part | Reference(s) |
| Pinus | armandii | Armand Pine | Leaves | [1] |
| Pinus | densiflora | Japanese Red Pine | Not Specified | [2] |
| Pinus | koraiensis | Korean Pine | Not Specified | [3] |
| Picea | abies | Norway Spruce | Bark, Exudates | [4][5] |
| Pteris | linearis | - | Not Specified | [2] |
Isolation and Purification: Experimental Protocols
The isolation of this compound from natural sources typically involves solvent extraction followed by multi-step chromatographic separation. The following is a generalized protocol based on methodologies reported for diterpenoid isolation from Picea abies bark.[4][6][7]
General Experimental Protocol
Step 1: Preparation of Plant Material
-
Collect the desired plant material (e.g., bark of Picea abies).
-
Air-dry the material at room temperature to a constant weight.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
Step 2: Solvent Extraction
-
The powdered bark is subjected to sequential extraction using solvents of increasing polarity. A common sequence is cyclohexane, followed by dichloromethane (B109758), and finally methanol.[6]
-
Ultrasound-Assisted Extraction (UAE): Macerate the powdered material in the solvent (e.g., 1:10 solid-to-solvent ratio). Perform extraction in an ultrasonic bath for approximately 20-30 minutes per solvent.[8]
-
After each solvent extraction, filter the mixture to separate the extract from the solid plant residue.
-
Concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude extract for each solvent. This compound is typically found in the more lipophilic extracts like dichloromethane.[4][6]
Step 3: Column Chromatography (Initial Fractionation)
-
The dried dichloromethane extract is subjected to open column chromatography for initial fractionation.
-
Stationary Phase: Silica gel (e.g., 60-120 mesh).[8]
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to pool fractions with similar profiles.
Step 4: Semi-Preparative High-Performance Liquid Chromatography (HPLC)
-
Fractions containing the target compound are further purified using semi-preparative HPLC.
-
Column: C18 reversed-phase column.[9]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic or acetic acid) to improve peak shape.[9]
-
Detection: UV detection, typically in the range of 210-240 nm.[9]
-
Collect the peak corresponding to this compound based on the retention time of a standard, if available, or proceed to structural elucidation.
Step 5: Structural Elucidation
-
The purity and structure of the isolated compound are confirmed using spectroscopic methods, including:
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-NMR).[4]
-
Quantitative Data
Specific yield and purity percentages for the isolation of this compound are not consistently reported across the literature. The concentration of diterpenoids can vary significantly based on the plant's geographic location, age, and the time of harvest.
Table 2: Quantitative Data on the Isolation of this compound
| Natural Source (Species) | Plant Part | Yield (mg/g dry weight) | Purity (%) | Reference(s) |
| Picea abies | Bark | Data not available in cited literature | Data not available in cited literature | [4] |
| Pinus armandii | Leaves | Data not available in cited literature | Data not available in cited literature | [1] |
| Pinus koraiensis | Not Specified | Data not available in cited literature | Data not available in cited literature | [3] |
Visualized Experimental Workflow
The following diagram illustrates the generalized workflow for the isolation and purification of this compound.
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways of this compound are limited, extensive research has been conducted on its parent compound, dehydroabietic acid (DAA). DAA is known to possess significant anti-inflammatory properties.[10][11][12] Its mechanism of action involves the suppression of key pro-inflammatory signaling cascades, specifically the NF-κB (Nuclear Factor-kappa B) and AP-1 (Activator Protein-1) pathways.[8][13]
DAA exerts its inhibitory effects by targeting upstream kinases. In the NF-κB pathway, it suppresses the activity of proto-oncogene tyrosine-protein kinase (Src) and spleen tyrosine kinase (Syk).[10][11][13] In the AP-1 pathway, DAA inhibits Transforming growth factor-beta-activated kinase 1 (TAK1).[10][11][13] The inhibition of these kinases prevents the downstream phosphorylation events that are necessary for the activation of NF-κB and AP-1 transcription factors, ultimately leading to a reduction in the expression of inflammatory genes and mediators.[8][11]
The following diagram illustrates the inhibitory effect of Dehydroabietic Acid (DAA) on these inflammatory signaling pathways.
References
- 1. Separation of Dehydroabietic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. This compound | C20H28O3 | CID 14487943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Isolation and identification of diterpenoids from Pinus koraiensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Bark of Picea abies L., a Waste from Sawmill, as a Source of Valuable Compounds: Phytochemical Investigations and Isolation of a Novel Pimarane and a Stilbene Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exudates of Picea abies, Pinus nigra, and Larix decidua: Chromatographic Comparison and Pro-Migratory Effects on Keratinocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.skku.edu [pure.skku.edu]
- 13. researchgate.net [researchgate.net]
The Biosynthesis of 15-Hydroxydehydroabietic Acid in Pinus densiflora: A Technical Guide for Researchers
For: Researchers, Scientists, and Drug Development Professionals
Abstract
15-Hydroxydehydroabietic acid, a diterpenoid found in Pinus densiflora (Japanese red pine), is a derivative of dehydroabietic acid, a major component of pine resin. While the complete biosynthetic pathway to this compound in Pinus densiflora has not been fully elucidated, this guide synthesizes current knowledge on diterpene resin acid biosynthesis in conifers to propose a putative pathway. This document provides an in-depth overview of the enzymatic steps, from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the final hydroxylation event. Detailed experimental protocols for the identification and characterization of the enzymes involved, alongside quantitative data from related species, are presented to facilitate further research and potential biotechnological applications.
Introduction
The resin acids of coniferous trees, primarily diterpenoids, are a crucial component of their defense mechanisms against herbivores and pathogens. These compounds and their derivatives have also garnered significant interest for their diverse pharmacological activities. This compound, a hydroxylated derivative of dehydroabietic acid, is one such compound present in Pinus densiflora. Understanding its biosynthesis is key to unlocking its potential for drug development and metabolic engineering. This technical guide outlines the proposed biosynthetic pathway, summarizes relevant quantitative data, and provides detailed experimental methodologies to empower researchers in this field.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the universal C20 precursor of diterpenoids, geranylgeranyl pyrophosphate (GGPP), derived from the methylerythritol 4-phosphate (MEP) pathway in plastids. The pathway can be broadly divided into three main stages: cyclization, aromatization, and hydroxylation.
Stage 1: Cyclization of GGPP to Abietadiene
The initial committed step is the cyclization of the linear GGPP molecule into the tricyclic diterpene olefin, abietadiene. This transformation is catalyzed by a bifunctional enzyme, abietadiene synthase (AS). The reaction proceeds in two steps at two distinct active sites within the single enzyme:
-
Protonation-initiated cyclization: GGPP is first converted to a bicyclic intermediate, (+)-copalyl diphosphate (B83284) ((+)-CPP).
-
Ionization and rearrangement: The (+)-CPP intermediate undergoes further cyclization and rearrangement to form the abietadiene skeleton.
Stage 2: Oxidation and Aromatization to Dehydroabietic Acid
Following the formation of abietadiene, a series of oxidation and dehydrogenation reactions occur to yield dehydroabietic acid. The C18 methyl group of abietadiene is sequentially oxidized to a carboxyl group, a process catalyzed by cytochrome P450 monooxygenases of the CYP720B family. These enzymes are typically multisubstrate and multifunctional, capable of catalyzing the three-step oxidation from a methyl group to a carboxylic acid. The aromatization of the C-ring to form dehydroabietic acid is thought to occur from abietic acid or its isomers.
Stage 3: C15-Hydroxylation to this compound
The final step in the proposed pathway is the hydroxylation of dehydroabietic acid at the C15 position to yield this compound. While the specific enzyme responsible for this reaction in Pinus densiflora has not yet been identified, a cytochrome P450 from Tripterygium wilfordii, CYP81AM1, has been shown to specifically catalyze this C15-hydroxylation.[1] This suggests that a member of the CYP81 family or another P450 with similar substrate specificity is likely involved in Pinus densiflora. Fungal biotransformation studies have also demonstrated the feasibility of C15-hydroxylation on the dehydroabietic acid skeleton.[2][3][4]
Quantitative Data
Specific quantitative data for the biosynthesis of this compound in Pinus densiflora is limited. The following tables summarize representative data for related enzymes and compounds from other conifer species to provide a baseline for future research.
Table 1: Enzyme Kinetic Parameters of Related Diterpene-Modifying Cytochrome P450s
| Enzyme | Substrate | Product | Km (µM) | kcat (s⁻¹) | Source Species | Reference |
| CYP720B1 | Abietadiene | Abietadienol | ~15 | ~0.5 | Pinus taeda | (Ro et al., 2005) |
| CYP720B4 | Isopimaridiene | Isopimaridienol | ~10 | ~0.8 | Picea sitchensis | (Hamberger et al., 2011) |
| CYP81AM1 | Dehydroabietic Acid | This compound | 5.2 ± 0.6 | 0.12 ± 0.01 | Tripterygium wilfordii | [1] |
Table 2: Concentration of Dehydroabietic Acid and Related Diterpenoids in Pinus Species
| Compound | Tissue | Concentration (µg/g dry weight) | Species | Reference |
| Dehydroabietic Acid | Needles | 150 - 400 | Pinus sylvestris | (Manninen et al., 2002) |
| Dehydroabietic Acid | Wood | 500 - 2000 | Pinus taeda | (Lombardero et al., 2000) |
| Abietic Acid | Needles | 200 - 600 | Pinus sylvestris | (Manninen et al., 2002) |
| Pimaric Acid | Wood | 100 - 500 | Pinus taeda | (Lombardero et al., 2000) |
Experimental Protocols
The following protocols provide a general framework for the identification and characterization of the enzymes involved in the biosynthesis of this compound.
Identification of Candidate Genes via Transcriptome Analysis
-
RNA Extraction: Extract total RNA from Pinus densiflora tissues known to produce resin acids (e.g., needles, stem).
-
Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).
-
Transcriptome Assembly: Assemble the transcriptome de novo or by mapping to a reference genome if available.
-
Gene Annotation and Mining: Annotate the assembled transcripts and mine the data for candidate cytochrome P450 genes, particularly those belonging to the CYP81 family or other P450 families known to be involved in diterpenoid metabolism.
-
Differential Expression Analysis: Compare transcript abundance in tissues with high and low resin acid content to identify P450s that are co-expressed with known diterpene biosynthesis genes.
Heterologous Expression and Functional Characterization of Candidate P450s
-
Gene Cloning: Amplify the full-length coding sequence of the candidate P450 gene from cDNA.
-
Vector Construction: Clone the P450 cDNA into a suitable expression vector for a heterologous host, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (tobacco). Co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.
-
Heterologous Expression: Transform the expression construct into the chosen host.
-
In Vivo Assay (Yeast):
-
Culture the yeast strain expressing the candidate P450 and CPR.
-
Feed the culture with dehydroabietic acid.
-
Incubate for 48-72 hours.
-
Extract the metabolites from the culture medium and yeast cells using ethyl acetate.
-
-
In Vitro Assay (Microsomal Fraction):
-
Prepare microsomes from the yeast or tobacco expressing the P450 and CPR.
-
Incubate the microsomes with dehydroabietic acid in the presence of NADPH.
-
Stop the reaction and extract the products with an organic solvent.
-
Product Analysis by GC-MS or LC-MS
-
Sample Preparation: Derivatize the extracted metabolites by methylation (e.g., with diazomethane) or silylation (e.g., with BSTFA) to improve their volatility for GC-MS analysis.
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Use a suitable column (e.g., DB-5ms) and temperature program to separate the compounds.
-
Identify the product by comparing its mass spectrum and retention time with an authentic standard of this compound.
-
-
LC-MS Analysis:
-
Inject the non-derivatized extract into a liquid chromatograph coupled to a mass spectrometer.
-
Use a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with formic acid) for separation.
-
Identify the product based on its retention time, accurate mass, and fragmentation pattern compared to a standard.
-
References
An In-depth Technical Guide to 15-Hydroxydehydroabietic Acid: Discovery, Historical Background, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Hydroxydehydroabietic acid, a naturally occurring abietane (B96969) diterpenoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, and known biological effects. Detailed experimental methodologies for its isolation and characterization are presented, alongside a summary of quantitative biological data. Furthermore, this document elucidates the signaling pathways modulated by the closely related dehydroabietic acid, offering insights into the potential mechanisms of action for this class of compounds.
Discovery and Historical Background
The discovery of this compound is credited to Jim-Min Fang and his colleagues in 1991.[1] The compound was first isolated from the leaves of the Armand pine (Pinus armandii), a species of pine tree native to China.[1] This discovery was part of a broader phytochemical investigation into the diterpenoid acids present in this plant species.
Historically, this compound belongs to the abietane family of diterpenes, which are characteristic secondary metabolites of coniferous plants. Its parent compound, abietic acid, is a primary component of rosin (B192284), the solid form of resin obtained from pines and other conifers. The historical use of rosin in traditional medicine for its anti-inflammatory and antimicrobial properties provides a rich background for the scientific investigation of its derivatives, including this compound. Further research has identified its presence in other plant species, such as Pinus densiflora and Pteris linearis.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis in a research and development setting.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O₃ | PubChem |
| Molecular Weight | 316.4 g/mol | PubChem |
| IUPAC Name | (1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | PubChem |
| CAS Number | 54113-95-0 | PubChem |
| XLogP3-AA | 4.2 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
Biological Activities and Quantitative Data
While extensive quantitative data for this compound is still emerging, studies on the closely related parent compound, dehydroabietic acid (DHA), provide significant insights into its potential biological activities. DHA has demonstrated notable antimicrobial and cytotoxic effects.
Antimicrobial Activity of Dehydroabietic Acid
DHA has been shown to possess broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. A summary of its Minimum Inhibitory Concentration (MIC) values against various microorganisms is provided in Table 2.
| Microorganism | Strain | Type | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | ATCC 1228 | Gram-positive | 7.81 | [3][4] |
| Staphylococcus aureus | CIP 106760 | Gram-positive | 15.63 | [3][4] |
| Staphylococcus epidermidis | ATCC 12228 | Gram-positive | 7.81 | [3][4] |
| Mycobacterium smegmatis | ATCC 607 | Gram-positive | 7.81 | [3][4] |
| Klebsiella pneumoniae | Multiple Strains | Gram-negative | 125 | [3][4] |
| Escherichia coli | HSM 303 | Gram-negative | 125 | [3][4] |
Cytotoxic Activity
The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. The available data is presented in Table 3. For comparison, the cytotoxic activity of dehydroabietic acid is also included.
| Compound | Cell Line | Assay | IC₅₀ | Reference(s) |
| This compound | A549 (Lung Carcinoma) | SRB Assay | > 10 µM | [1] |
| This compound | HCT-116 (Colon Carcinoma) | SRB Assay | > 10 µM | [1] |
| This compound | SK-MEL-2 (Melanoma) | SRB Assay | > 10 µM | [1] |
| Dehydroabietic Acid | HaCaT (Keratinocytes) | SRB Assay | 19.59 ± 7.40 µg/mL | [3][4] |
Experimental Protocols
Isolation of this compound from Pinus armandii
The following protocol is based on the methodology described by Fang et al. (1991).[1]
4.1.1 Extraction:
-
Air-dried leaves of Pinus armandii are ground into a fine powder.
-
The powdered plant material is extracted with a suitable organic solvent (e.g., ethanol (B145695) or methanol) at room temperature for an extended period (e.g., 48-72 hours).
-
The extraction process is repeated multiple times to ensure exhaustive extraction of the secondary metabolites.
-
The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract.
4.1.2 Fractionation and Purification:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
The ethyl acetate fraction, typically containing the diterpenoid acids, is concentrated.
-
The concentrated ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.
-
The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing the compound of interest are pooled and further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
4.1.3 Characterization: The structure of the isolated compound is elucidated using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Controls: Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway Modulation
Studies on dehydroabietic acid have revealed its ability to modulate key inflammatory signaling pathways.[5][6] Specifically, it has been shown to suppress the NF-κB and AP-1 signaling cascades by targeting upstream kinases.[5][6]
Inhibition of the NF-κB Signaling Pathway
Dehydroabietic acid has been found to inhibit the phosphorylation of IκBα by targeting the upstream kinases Src and Syk.[5][6] This prevents the degradation of IκBα and the subsequent translocation of the NF-κB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Inhibition of the AP-1 Signaling Pathway
Dehydroabietic acid also suppresses the AP-1 signaling pathway by inhibiting the activity of Transforming growth factor-beta-Activated Kinase 1 (TAK1).[5][6] This leads to a reduction in the phosphorylation of downstream MAPKs, such as JNK, and ultimately inhibits the activation of the AP-1 transcription factor.
Conclusion and Future Directions
This compound is a naturally occurring diterpenoid with a well-documented discovery and historical context rooted in the rich chemistry of coniferous trees. While comprehensive biological data for this specific compound is still being gathered, the activities of its parent compound, dehydroabietic acid, suggest a promising potential for antimicrobial and anti-inflammatory applications. The detailed experimental protocols and an understanding of the modulated signaling pathways provided in this guide offer a solid foundation for future research. Further investigations are warranted to fully elucidate the specific biological activities of this compound, its mechanisms of action, and its potential for development into novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C20H28O3 | CID 14487943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 15-Hydroxydehydroabietic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Hydroxydehydroabietic acid is a naturally occurring abietane (B96969) diterpenoid that has garnered interest within the scientific community for its potential biological activities. Found in various pine species, this compound belongs to the resin acid family, which are known for their complex chemical structures and diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of this compound. It also details experimental protocols for its isolation and synthesis, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and Stereochemistry
This compound possesses a rigid tricyclic diterpene skeleton. Its systematic IUPAC name is (1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid[1]. The molecule has a molecular formula of C₂₀H₂₈O₃ and a molecular weight of 316.44 g/mol [2].
The stereochemistry of this compound is absolute, with three defined stereocenters at positions C-1, C-4a, and C-10a[2]. The specific configuration is (1R,4aS,10aR), which dictates the three-dimensional arrangement of the substituents on the fused ring system[1]. This specific stereoisomer is crucial for its biological activity and interaction with molecular targets.
Quantitative Data
A summary of the key quantitative data for this compound is presented in the tables below. This includes its physicochemical properties and NMR spectral data, which are essential for its identification and characterization.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈O₃ | [2] |
| Molecular Weight | 316.44 g/mol | [2] |
| CAS Number | 54113-95-0 | [1] |
| InChIKey | ILQLITDRYFHAGM-NSISKUIASA-N | [1] |
| Specific Rotation [α]D | +10.9° (c 0.1, MeOH) | [3] |
¹H NMR Spectral Data (500 MHz, CD₃OD)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| H-1 | 2.41 | d | 12.0 |
| H-5 | 1.83 | m | |
| H-6α | 2.92 | m | |
| H-6β | 2.85 | m | |
| H-7 | 2.87 | m | |
| H-11 | 7.44 | d | 8.5 |
| H-12 | 7.73 | dd | 8.5, 2.5 |
| H-14 | 8.07 | d | 2.0 |
| H-16 | 1.54 | s | |
| H-17 | 1.54 | s | |
| H-19 | 1.31 | s | |
| H-20 | 1.31 | s |
Data sourced from[4]
¹³C NMR Spectral Data (125 MHz, CD₃OD)
| Carbon | Chemical Shift (δ, ppm) | DEPT |
| C-1 | 38.7 | CH₂ |
| C-2 | 20.0 | CH₂ |
| C-3 | 37.8 | CH₂ |
| C-4 | 48.9 | C |
| C-5 | 52.8 | CH |
| C-6 | 22.9 | CH₂ |
| C-7 | 31.2 | CH₂ |
| C-8 | 136.2 | C |
| C-9 | 148.5 | C |
| C-10 | 40.0 | C |
| C-11 | 125.2 | CH |
| C-12 | 125.0 | CH |
| C-13 | 148.0 | C |
| C-14 | 127.9 | CH |
| C-15 | 72.6 | C |
| C-16 | 32.1 | CH₃ |
| C-17 | 32.1 | CH₃ |
| C-18 | 182.0 | C |
| C-19 | 26.5 | CH₃ |
| C-20 | 17.6 | CH₃ |
Data sourced from[4]
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound from natural sources and a general scheme for its chemical synthesis.
Isolation from Picea abies Bark
This compound can be isolated from the bark of Picea abies (Norway spruce)[5]. The following protocol is a representative procedure:
-
Extraction:
-
Air-dried and powdered bark of Picea abies is subjected to sequential extraction with solvents of increasing polarity.
-
A primary extraction with dichloromethane (B109758) is performed to isolate lipophilic compounds, including diterpenes[5].
-
The powdered bark is macerated with dichloromethane at room temperature with agitation for 24 hours.
-
The solvent is filtered, and the process is repeated three times.
-
The combined dichloromethane extracts are concentrated under reduced pressure to yield a crude extract.
-
-
Chromatographic Separation:
-
The crude dichloromethane extract is subjected to column chromatography on silica (B1680970) gel.
-
The column is eluted with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar Rf values are pooled.
-
-
Purification:
-
Fractions enriched with this compound are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC)[5].
-
A C18 column is typically used with a mobile phase consisting of a gradient of methanol (B129727) and water.
-
The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.
-
The structure and purity of the isolated compound are confirmed by spectroscopic methods (NMR, MS) and comparison with literature data.
-
Synthesis from Abietic Acid
An improved synthesis of this compound from abietic acid has been reported with a 70% overall yield[3]. The synthesis involves three key steps: addition, elimination, and oxidation. A plausible synthetic route based on related transformations is outlined below:
-
Aromatization of Abietic Acid to Dehydroabietic Acid:
-
Abietic acid is heated with a palladium on carbon (Pd/C) catalyst at high temperature (e.g., 250 °C) to induce dehydrogenation and aromatization of the C-ring, yielding dehydroabietic acid[6].
-
-
Introduction of the 15-Hydroxy Group:
-
This transformation can be challenging. A potential route involves the selective oxidation of the isopropyl group of dehydroabietic acid.
-
One approach involves benzylic oxidation. While direct hydroxylation is difficult, functionalization at C-7 followed by manipulation is a common strategy for related compounds[6].
-
A more direct, though potentially low-yielding, method could involve photo-oxidation or microbial transformation.
-
-
Improved Synthetic Method (Conceptual):
-
The reported 70% yield suggests a more efficient and controlled process[3]. This likely involves the protection of the carboxylic acid group as a methyl ester.
-
The key transformation would be the selective introduction of the hydroxyl group at the tertiary carbon of the isopropyl group. This could potentially be achieved through a hydroboration-oxidation sequence on a precursor with a terminal double bond, or via a Grignard reaction with acetone (B3395972) on a suitable precursor.
-
Conclusion
This technical guide has provided a detailed overview of the chemical structure and stereochemistry of this compound, supported by tabulated quantitative data and illustrative diagrams. The outlined experimental protocols for its isolation and synthesis serve as a practical starting point for researchers. The well-defined structure and stereochemistry of this natural product, combined with its potential biological activities, make it a compelling target for further investigation in the fields of medicinal chemistry and drug discovery. The information presented herein is intended to facilitate and inspire future research into this promising diterpenoid.
References
- 1. This compound | C20H28O3 | CID 14487943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vjs.ac.vn [vjs.ac.vn]
- 5. The Bark of Picea abies L., a Waste from Sawmill, as a Source of Valuable Compounds: Phytochemical Investigations and Isolation of a Novel Pimarane and a Stilbene Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uv.es [uv.es]
Derivatives of 15-Hydroxydehydroabietic Acid and their basic characteristics.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, basic characteristics, and biological activities of derivatives of 15-hydroxydehydroabietic acid, a diterpenoid compound. The information is compiled from recent scientific literature to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Core Synthesis Strategies
The primary route for synthesizing this compound and its derivatives often commences from the readily available natural product, abietic acid. A common synthetic pathway involves the aromatization of the C-ring of the abietane (B96969) skeleton to form the dehydroabietane core, followed by functional group manipulations at various positions.
One established method to obtain this compound from abietic acid involves a sequence of addition, elimination, and oxidation reactions.[1] While initial reports cited a modest yield of 10%, improvements in the synthetic methodology have significantly increased the overall yield to 70%.[1] Further modifications can be introduced at the C-18 carboxyl group or other positions on the diterpenoid scaffold to generate a diverse library of derivatives. For instance, the C18-carboxyl group can be esterified or reduced to an alcohol, which can then be further oxidized to an aldehyde.
Biological Activities and Therapeutic Potential
Derivatives of dehydroabietic acid, including the 15-hydroxy analogs, exhibit a broad spectrum of biological activities, making them promising scaffolds for drug discovery.[2][3] These activities include cytotoxic, antimicrobial, antiulcer, antiviral, and anti-inflammatory properties.[2][3][4][5]
Cytotoxic Activity
A significant area of investigation for these derivatives is their potential as anticancer agents. Various derivatives have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines. For example, dehydroabietinol (B132513) has demonstrated notable cytotoxic activity against both HeLa and Jurkat tumor cell lines.[2] Furthermore, certain nitrogen-containing derivatives of dehydroabietic acid have shown potent cytotoxicity against liver cancer cells (SMMC-7721 and HepG2) with IC50 values in the sub-micromolar range, while exhibiting lower toxicity to normal human liver cells.[3] Specifically, compounds 74b and 74e from one study displayed IC50 values of 0.36 ± 0.13 µM and 0.12 ± 0.03 µM against SMMC-7721 and HepG2 cells, respectively.[3] Another series of quinoxaline (B1680401) derivatives also demonstrated significant anticancer effects, with compound 77b showing IC50 values between 0.72–1.78 μM against three different cancer cell lines.[3][6]
The mechanism of their antitumor action can involve the induction of apoptosis and cell cycle arrest.[3][6] For instance, one derivative was found to cause cell cycle arrest in the G2/M phase in SMMC-7721 cells, while another induced G0/G1 phase arrest in the same cell line.[3][6]
Quantitative Data Summary
The following tables summarize the reported cytotoxic activities of selected dehydroabietic acid derivatives.
| Compound | Cell Line | IC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Dehydroabietinol (5) | HeLa | 13.0 ± 2.8 | - | [2] |
| Dehydroabietinol (5) | Jurkat | 9.7 ± 0.7 | - | [2] |
| Dehydroabietinol acetate (B1210297) (6) | Jurkat | 22.0 ± 3.6 | 4.3 | [2] |
| Dehydroabietinol acetate (6) | Vero | 95.0 ± 13.0 | - | [2] |
| Compound | Cell Line | IC50 (µM) | Reference |
| 74b | SMMC-7721 | 0.36 ± 0.13 | [3] |
| 74e | HepG2 | 0.12 ± 0.03 | [3] |
| 77b | MCF-7, SMMC-7721, HeLa | 0.72–1.78 | [3][6] |
Experimental Protocols
General Synthesis of this compound Derivatives from Abietic Acid
A generalized workflow for the synthesis of this compound derivatives is depicted below. This process typically starts with commercially available abietic acid.
Caption: General synthetic workflow from abietic acid.
Detailed Steps:
-
Esterification of Abietic Acid: Abietic acid is first converted to its methyl ester, for example, by treatment with lithium hydroxide (B78521) and methyl sulfate, to yield methyl abietate.[2]
-
Aromatization: The resulting methyl abietate undergoes aromatization to form the dehydroabietane skeleton.[2]
-
Hydroxylation: Introduction of a hydroxyl group at the C15 position can be achieved through various oxidation methods.
-
Further Derivatization: The C18 position can be modified. For instance, reduction of the methyl ester yields the corresponding alcohol (dehydroabietinol), which can be further oxidized to the aldehyde.[7] Other modifications can be introduced on the aromatic ring or other parts of the molecule.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for a typical MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Measurement: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Signaling Pathways
While detailed signaling pathway elucidations for many this compound derivatives are still under investigation, some studies have provided initial insights into their mechanisms of action, particularly in cancer cells.
Caption: Postulated anticancer signaling pathway.
This proposed pathway suggests that certain dehydroabietic acid derivatives may exert their cytotoxic effects by interacting with the cell membrane, inducing mitochondrial dysfunction, which in turn leads to the activation of executioner caspases like caspase-3 and subsequent cleavage of poly (ADP-ribose) polymerase (PARP), ultimately resulting in apoptosis.[6] Additionally, these compounds can induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[3][6]
Conclusion
Derivatives of this compound represent a versatile class of compounds with significant therapeutic potential. Their synthesis from readily available natural products, coupled with their diverse biological activities, makes them attractive candidates for further investigation in drug discovery programs. This guide has summarized the key aspects of their synthesis, biological evaluation, and potential mechanisms of action to aid researchers in this promising area of study.
References
- 1. researchgate.net [researchgate.net]
- 2. uv.es [uv.es]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of dehydroabietic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uv.es [uv.es]
In Silico Prediction of 15-Hydroxydehydroabietic Acid Bioactivity: A Technical Guide
Abstract
15-Hydroxydehydroabietic acid (15-OH-DHEA) is a naturally occurring abietane (B96969) diterpenoid found in coniferous trees, possessing a range of documented biological activities, including anti-inflammatory and anticancer effects. This technical guide provides a comprehensive framework for the in silico prediction of its bioactivity, targeting researchers, scientists, and drug development professionals. We outline detailed methodologies for computational approaches such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and pharmacophore modeling to elucidate the mechanisms of action and predict the therapeutic potential of 15-OH-DHEA. Furthermore, this guide presents established experimental protocols for the validation of these in silico predictions. All quantitative data from existing literature is summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific principles and practical applications.
Introduction
This compound is a derivative of dehydroabietic acid, a major component of rosin.[1] Abietane diterpenoids, as a class, are recognized for their diverse pharmacological properties.[2] Preliminary studies on dehydroabietic acid and its derivatives have revealed significant biological activities, including anti-inflammatory, anticancer, and metabolic regulatory effects.[3][4] The anti-inflammatory actions are often attributed to the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][6] Additionally, activation of Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ) has been implicated in the metabolic effects of dehydroabietic acid.[7]
In silico methodologies offer a rapid and cost-effective approach to predict the biological activity and pharmacokinetic properties of small molecules, thereby accelerating the early stages of drug discovery.[8][9] By employing computational tools, researchers can generate hypotheses about the molecular targets and mechanisms of action of compounds like 15-OH-DHEA, which can then be validated through targeted in vitro and in vivo experiments.[10] This guide details a systematic in silico approach to predict and characterize the bioactivity of 15-OH-DHEA.
Predicted Bioactivities and Signaling Pathways
Based on the activities of the parent compound, dehydroabietic acid, the primary predicted bioactivities for 15-OH-DHEA are:
-
Anti-inflammatory Activity: Likely mediated through the inhibition of the NF-κB and AP-1 signaling pathways. Dehydroabietic acid has been shown to suppress the activity of key kinases in these cascades, leading to a reduction in pro-inflammatory mediators.[5][6]
-
Anticancer Activity: While some cytotoxicity data is available, the mechanisms may involve the induction of apoptosis and cell cycle arrest, which are common anticancer mechanisms of natural products.[4]
-
Metabolic Effects: Potential activation of PPARα and PPARγ, which are critical regulators of lipid and glucose metabolism.[7]
NF-κB and AP-1 Signaling Pathways
The NF-κB and AP-1 signaling pathways are central to the inflammatory response. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), a cascade of phosphorylation events leads to the activation of these transcription factors and the subsequent expression of pro-inflammatory genes.[11][12] Dehydroabietic acid has been shown to inhibit this process.[5][6]
PPARγ Signaling Pathway
PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and insulin (B600854) sensitivity.[13] Activation of PPARγ by ligands can lead to improved glucose homeostasis.[13] Dehydroabietic acid has been identified as a PPARγ activator.[14]
References
- 1. In vitro cytotoxic activity of abietane diterpenes from Peltodon longipes as well as Salvia miltiorrhiza and Salvia sahendica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15-hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Sapphire Bioscience [sapphirebioscience.com]
- 10. Structurally diverse abietane diterpenoids from the whole plants of Salvia przewalskii Maxim. With anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. In Silico Identification of Potent PPAR-γ Agonists from Traditional Chinese Medicine: A Bioactivity Prediction, Virtual Screening, and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dehydroabietic acid, a phytochemical, acts as ligand for PPARs in macrophages and adipocytes to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on the therapeutic potential of abietane diterpenoids.
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Abietane (B96969) diterpenoids, a diverse class of natural products primarily found in the plant kingdom, have emerged as a significant source of pharmacologically active compounds. With a characteristic tricyclic skeleton, these molecules exhibit a broad spectrum of therapeutic properties, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral activities. This technical guide provides a comprehensive review of the current state of research on abietane diterpenoids, focusing on their therapeutic potential. We present a systematic compilation of quantitative biological data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows to facilitate further investigation and drug development in this promising area.
Introduction
Abietane-type diterpenoids are a major subgroup of diterpenes, widely distributed in various plant families, with notable abundance in the genera Salvia and Euphorbia.[1] Their rich chemical diversity and significant bioactivities have made them attractive candidates for drug discovery.[1] Prominent examples include carnosic acid, triptolide, dehydroabietic acid, and ferruginol, each demonstrating a unique pharmacological profile. This review aims to consolidate the existing literature, providing a detailed resource for researchers exploring the therapeutic applications of these compounds.
Anticancer Activity of Abietane Diterpenoids
Numerous abietane diterpenoids have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines.[2][3] These compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[2][4]
Quantitative Data on Anticancer Activity
The anticancer efficacy of various abietane diterpenoids has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of these findings is presented in Table 1.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Royleanone | LNCaP (Prostate) | 12.5 | [2] |
| 7α-acetoxyroyleanone | MDA-MB-231 (Breast) | 4.7 | [2] |
| Triptolide | BT-474 (Breast) | <0.025 | [5] |
| 7α-acetylhorminone | HCT116 (Colon) | 18 | [6] |
| 7α-acetylhorminone | MDA-MB-231 (Breast) | 44 | [6] |
| Horminone | MDA-MB-231 (Breast) | >100 | [6] |
| Taxoquinone | HCT116 (Colon) | <100 | [6] |
| Dehydroabietinol acetate | Jurkat (T-cell leukemia) | 22.0 µg/mL | [7] |
| Dehydroabietane 5 | HeLa (Cervical) | 13.0 µg/mL | [7] |
| Dehydroabietane 5 | Jurkat (T-cell leukemia) | 9.7 µg/mL | [7] |
| Pygmaeocin B (5) | HT29 (Colon) | 6.69 µg/mL | [8] |
| Precursor 13 | HT29 (Colon) | 2.7 µg/mL | [8] |
| Sugiol derivative (67a-d) | A2780 (Ovarian) | 1.5-6.7 | [9] |
| Dehydroabietylamine derivative (56) | Jurkat (T-cell leukemia) | 2.07-3.21 | [9] |
Table 1: Anticancer Activity of Selected Abietane Diterpenoids.
Experimental Protocols for Anticancer Activity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][10]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HCT116) in 96-well plates at a density of 5-6 x 10⁵ cells/mL and incubate for 24 hours.[1][7]
-
Compound Treatment: Treat the cells with various concentrations of the abietane diterpenoid (e.g., 0, 10, 20, 50, 100, and 250 µM) and incubate for 48-72 hours.[1][10]
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[5][10]
-
Solubilization: Add a solubilizing agent (e.g., isopropanol, DMSO) to dissolve the formazan crystals.[1][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Apoptosis can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[5][9]
-
Cell Treatment: Culture cells (e.g., MDA-MB-231) to a density of 1x10⁵ cells/well and treat with the desired concentrations of the abietane diterpenoid for 48 hours.[5]
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in binding buffer. Add FITC-conjugated Annexin V and PI and incubate in the dark.[11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[9]
Signaling Pathways in Anticancer Activity
Triptolide, a potent anticancer abietane diterpenoid, has been shown to modulate several key signaling pathways.
Triptolide induces apoptosis in breast cancer cells by downregulating the expression of β-catenin, a key component of the Wnt signaling pathway.[12]
Triptolide also exerts its anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[13]
Anti-inflammatory Activity
Abietane diterpenoids possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO).[14]
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory potential of abietane diterpenoids is often evaluated by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Roscoeane A (1) | RAW 264.7 | NO Inhibition | 3.58 | [15] |
| Diterpenoid 2 | RAW 264.7 | NO Inhibition | 19.2 | [14] |
| Diterpenoid 4 | RAW 264.7 | NO Inhibition | 18.8 | [14] |
| Dehydroabietic acid | RAW 264.7 | NO Inhibition | 50 | [14][16] |
| Pygmaeocin B (5) | RAW 264.7 | NO Inhibition | 0.033 (µg/mL) | [8] |
Table 2: Anti-inflammatory Activity of Selected Abietane Diterpenoids.
Experimental Protocol for Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Seed RAW 264.7 macrophage cells in 24-well plates at a density of 5 x 10⁵ cells/well and incubate for 12 hours.[17]
-
Treatment and Stimulation: Pre-treat the cells with different concentrations of the abietane diterpenoid for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[17]
-
Nitrite Measurement: Measure the concentration of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.[18]
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Antimicrobial Activity
Abietane diterpenoids have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[19] The structural features of the abietane skeleton, including the degree and position of substituents, play a crucial role in their antimicrobial efficacy.[19]
Quantitative Data on Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of these compounds.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate (10) | Staphylococcus aureus (MRSA) | 8 | [8][20] |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate (10) | Staphylococcus epidermidis | 8 | [8][20] |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate (10) | Streptococcus mitis | 8 | [8][20] |
| Dehydroabietane 4 | Aspergillus terreus | 39.7 | [7] |
| Dehydroabietane 11 | Aspergillus fumigatus | 50 | [7] |
| Dehydroabietane 11 | Aspergillus niger | 63 | [7] |
| Compound 10 | Staphylococcus epidermidis | 25 | [10] |
| Compound 10 | Bacillus cereus | 25 | [10] |
| Compound 14 | Gram-positive bacteria | 15.6-31.25 | [10] |
| Compounds 15 and 16 | Cutibacterium acnes | 3.13-6.25 | [10] |
| ent-abietane diterpenoids (1-3) | Gram-positive bacteria | <50 | [21] |
| Prattinin A derivative (27) | E. coli | 11.7 | [19] |
| Prattinin A derivative (27) | P. aeruginosa | 11.7 | [19] |
| Prattinin A derivative (27) | S. aureus | 23.4 | [19] |
Table 3: Antimicrobial Activity of Selected Abietane Diterpenoids.
Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the abietane diterpenoid in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 24-48 hours at a specific temperature).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity
Several abietane diterpenoids have shown promising antiviral activity against a range of viruses, including influenza virus, rotavirus, and Zika virus.[22][23]
Quantitative Data on Antiviral Activity
The antiviral efficacy is typically expressed as the 50% effective concentration (EC50).
| Compound | Virus | EC50 (µM) | Reference |
| 18-hydroxyferruginol (1) | Bovine Rotavirus G8P[4] | 24.7 | [23] |
| 18-oxoferruginol (2) | Bovine Rotavirus G8P[4] | 23.2 | [23] |
| 18-hydroxyferruginol (1) | Porcine Rotavirus G5P[4] | 21.1 | [23] |
| 18-oxoferruginol (2) | Porcine Rotavirus G5P[4] | 22.6 | [23] |
| 18-(phthalimid-2-yl)ferruginol | Zika Virus | 5.0-10.0 | [22] |
| 18-(phthalimid-2-yl)ferruginol | Chikungunya Virus | 9.8 | [22] |
| 18-(phthalimid-2-yl)ferruginol | Dengue Virus type 2 | 1.4 | [22] |
| 18-hydroxyferruginol (1) | Influenza H1N1 | 13.6 | [24] |
| 18-oxoferruginol (2) | Influenza H1N1 | 18.3 | [24] |
| 18-hydroxyferruginol (1) | Influenza H9N2 | 12.8 | [24] |
| 18-oxoferruginol (2) | Influenza H9N2 | 10.8 | [24] |
Table 4: Antiviral Activity of Selected Abietane Diterpenoids.
Experimental Protocol for Antiviral Activity (Post-treatment Assay for Rotavirus)
This assay evaluates the ability of a compound to inhibit viral replication after the virus has entered the host cell.[13][21]
-
Cell Infection: Inoculate confluent MA-104 cell monolayers with rotavirus at a specific multiplicity of infection (MOI) for 1 hour.[13][21]
-
Compound Treatment: Remove the virus inoculum and add medium containing various concentrations of the abietane diterpenoid.[13][21]
-
Incubation: Incubate the cells for 72 hours until the virus-infected control shows a complete cytopathic effect (CPE).[13][21]
-
Quantification of Viral Inhibition: Assess cell viability using methods like the neutral red uptake assay to determine the EC50 value.[13][21]
Signaling Pathways in Antiviral Activity
Abietane diterpenoids from Torreya nucifera have been found to inhibit influenza virus replication by blocking the PI3K/Akt and ERK signaling pathways.[24] This inhibition disrupts the nuclear export of viral ribonucleoproteins (RNPs), a critical step in the viral life cycle.[2][25]
Other Therapeutic Activities
Beyond the major activities discussed, abietane diterpenoids have also shown potential in other therapeutic areas:
-
Neuroprotective Effects: Carnosic acid has demonstrated neuroprotective properties, suggesting its potential in managing neurodegenerative diseases.[5][26]
-
Antidiabetic Effects: Some abietane diterpenoids have shown promise in the management of type 2 diabetes.[27][28]
-
Antiulcer and Gastroprotective Activities: Dehydroabietic acid and its derivatives have exhibited antiulcer and gastroprotective effects.[18]
Conclusion and Future Perspectives
Abietane diterpenoids represent a vast and structurally diverse family of natural products with significant therapeutic potential. The compelling in vitro and in some cases preclinical in vivo data for their anticancer, anti-inflammatory, antimicrobial, and antiviral activities underscore their importance as lead compounds for drug development. The detailed experimental protocols and mechanistic insights provided in this review are intended to serve as a valuable resource for the scientific community to accelerate research in this field. Future efforts should focus on elucidating the detailed mechanisms of action for a broader range of abietane diterpenoids, exploring their structure-activity relationships through synthetic modifications, and advancing the most promising candidates into further preclinical and clinical development. The low toxicity profile reported for some of these compounds, such as carnosic acid, further enhances their appeal for therapeutic applications.[5]
References
- 1. phcog.com [phcog.com]
- 2. Abietane Diterpenoids Isolated from Torreya nucifera Disrupt Replication of Influenza Virus by Blocking the Phosphatidylinositol-3-Kinase (PI3K)-Akt and ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial profiling of abietane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Frontiers Publishing Partnerships | In vitro antiviral activity of abietane diterpenoids isolated from Torreya nucifera against rotavirus infection [frontierspartnerships.org]
- 14. Inhibition of nitric oxide production in RAW 264.7 macrophages by diterpenoids from Phellinus pini | Semantic Scholar [semanticscholar.org]
- 15. Novel rearranged abietane diterpenoids from the roots of Salvia sahendica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of nitric oxide production in RAW 264.7 macrophages by diterpenoids from Phellinus pini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. frontierspartnerships.org [frontierspartnerships.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Frontiers | Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]
- 24. mdpi.com [mdpi.com]
- 25. Abietane Diterpenoids Isolated from Torreya nucifera Disrupt Replication of Influenza Virus by Blocking the Phosphatidylinositol-3-Kinase (PI3K)-Akt and ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of 15-Hydroxydehydroabietic Acid from Pine Resin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of 15-hydroxydehydroabietic acid, a diterpenoid of interest for its potential pharmacological activities, from pine resin and bark. The methodologies outlined below are based on established techniques for the isolation of diterpenes and related resin acids.
Overview of Extraction and Purification Strategy
The isolation of this compound from its natural source, such as the bark of Picea abies (Norway Spruce), involves a multi-step process.[1] This typically begins with an ultrasound-assisted sequential extraction using solvents of increasing polarity to separate compounds based on their solubility.[1] The resulting crude extracts are then subjected to chromatographic techniques, primarily silica (B1680970) gel column chromatography for initial fractionation, followed by semi-preparative High-Performance Liquid Chromatography (HPLC) for final purification.[1]
Quantitative Data Summary
While specific quantitative data for the yield and purity of this compound at each stage of the extraction and purification process is not extensively reported in the literature, the following tables provide an estimated summary based on typical yields for similar diterpenoid isolation from plant materials. These values should be considered as a general guideline and may vary depending on the specific biomass, extraction conditions, and chromatographic setup.
Table 1: Estimated Yields at Each Stage of Extraction and Purification
| Stage | Starting Material | Product | Estimated Yield (%) |
| Ultrasound-Assisted Sequential Extraction | |||
| Dried Pine Bark | Cyclohexane (B81311) Extract | 1 - 3 | |
| Dried Pine Bark | Dichloromethane (B109758) Extract | 2 - 5 | |
| Dried Pine Bark | Methanol (B129727) Extract | 5 - 10 | |
| Silica Gel Column Chromatography | Dichloromethane Extract | Fraction containing this compound | 10 - 20 (of the extract) |
| Semi-Preparative HPLC | Enriched Fraction | Purified this compound | 30 - 50 (of the fraction) |
Table 2: Estimated Purity Levels at Each Purification Stage
| Stage | Product | Estimated Purity (%) |
| Crude Dichloromethane Extract | Dichloromethane Extract | 1 - 5 |
| Silica Gel Chromatography Fraction | Fraction containing this compound | 40 - 60 |
| Semi-Preparative HPLC | Purified this compound | > 95 |
Experimental Protocols
Protocol for Ultrasound-Assisted Sequential Extraction
This protocol describes the initial extraction of this compound from dried pine bark using a series of solvents with increasing polarity.
Materials and Equipment:
-
Dried and milled pine bark
-
Cyclohexane
-
Dichloromethane
-
Methanol
-
Ultrasonic bath
-
Beakers or flasks
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 100 g of dried and finely milled pine bark.
-
Cyclohexane Extraction:
-
Place the pine bark powder in a 1 L beaker and add 500 mL of cyclohexane.
-
Place the beaker in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Filter the mixture through a Buchner funnel to separate the extract from the solid residue.
-
Collect the cyclohexane extract.
-
Return the solid residue to the beaker.
-
-
Dichloromethane Extraction:
-
To the solid residue from the previous step, add 500 mL of dichloromethane.
-
Sonicate for 30 minutes at room temperature.
-
Filter the mixture and collect the dichloromethane extract. This extract is expected to contain the majority of the diterpenes, including this compound.
-
Return the solid residue to the beaker.
-
-
Methanol Extraction:
-
To the remaining solid residue, add 500 mL of methanol.
-
Sonicate for 30 minutes at room temperature.
-
Filter the mixture and collect the methanol extract.
-
-
Concentration of Extracts:
-
Concentrate each of the three solvent extracts separately using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to obtain the crude extracts.
-
Store the dried extracts at 4°C for further purification.
-
Protocol for Silica Gel Column Chromatography
This protocol details the initial purification of the dichloromethane extract to enrich the fraction containing this compound.
Materials and Equipment:
-
Crude dichloromethane extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
n-Hexane
-
Ethyl acetate (B1210297)
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the chromatography column and allow it to pack uniformly, draining the excess solvent.
-
-
Sample Loading:
-
Dissolve the crude dichloromethane extract in a minimal amount of dichloromethane or the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in n-hexane (e.g., 9:1, 8:2, 7:3, etc., v/v).
-
-
Fraction Collection:
-
Collect fractions of a consistent volume (e.g., 10-20 mL) using a fraction collector or manually.
-
-
Monitoring:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under a UV lamp.
-
Pool the fractions that contain the compound of interest based on the TLC profile.
-
-
Concentration:
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the enriched fraction.
-
Protocol for Semi-Preparative HPLC
This protocol describes the final purification of the enriched fraction to obtain high-purity this compound.
Materials and Equipment:
-
Enriched fraction from silica gel chromatography
-
Semi-preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 10 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (optional, to improve peak shape)
-
Vials for fraction collection
Procedure:
-
Sample Preparation:
-
Dissolve the enriched fraction in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water (with 0.1% formic acid, optional)
-
Mobile Phase B: Acetonitrile (with 0.1% formic acid, optional)
-
Gradient Program (Example):
-
0-5 min: 60% B
-
5-25 min: 60% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 60% B
-
35-40 min: 60% B (equilibration)
-
-
Flow Rate: 3-5 mL/min
-
Detection Wavelength: 210-240 nm
-
Injection Volume: 100-500 µL (depending on sample concentration and column capacity)
-
-
Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Collect the peak corresponding to this compound.
-
-
Purity Analysis and Solvent Removal:
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Remove the solvent from the purified fraction, for example, by lyophilization or evaporation under a stream of nitrogen, to obtain the pure compound.
-
Visualizations
References
Application Note: Quantification of 15-Hydroxydehydroabietic Acid using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 15-Hydroxydehydroabietic Acid, a diterpene compound of interest in various research fields. The described method utilizes a reversed-phase C18 column with UV detection, providing a solid foundation for researchers, scientists, and drug development professionals. The protocol is based on established analytical methodologies for structurally related resin acids, such as dehydroabietic acid and abietic acid, and serves as a comprehensive starting point for method development and validation.
Introduction
This compound is a naturally occurring diterpenoid that has garnered interest for its potential biological activities.[1][2] Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of natural product extracts, and various stages of drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation, detection, and quantification of such compounds in complex matrices.[3][4][5] This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC (RP-HPLC) method coupled with a UV-Vis detector.
Experimental Protocols
Instrumentation and Chromatographic Conditions
The proposed HPLC method provides a framework for the reliable quantification of this compound. A reversed-phase C18 column and a simple isocratic mobile phase are recommended for a robust and accessible analysis in various research and development settings.
Table 1: Proposed HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (v/v)[6] |
| Gradient | 70% Acetonitrile, isocratic[6] |
| Flow Rate | 1.0 mL/min[4][6] |
| Injection Volume | 10 µL[4][6][7] |
| Column Temperature | 25°C[6] |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 240 nm (optimization recommended)[6] |
| Run Time | 15 minutes |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.[6]
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is outlined below.
-
Extraction: Accurately weigh a known amount of the homogenized sample (e.g., 1 gram) into a centrifuge tube. Add 10 mL of methanol.[6][7]
-
Sonication: Sonicate the mixture for 30 minutes to facilitate the extraction of this compound.[6]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.[6]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[6][7]
-
Dilution: If necessary, dilute the filtrate with the mobile phase to bring the concentration of this compound within the range of the calibration curve.[6]
Method Validation
For quantitative analysis, the HPLC method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters and their typical acceptance criteria are summarized below.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999[3] |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | ≤ 2%[8] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1[3] |
| Specificity | The peak for the analyte should be well-resolved from other components. |
Data Presentation
The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison.
Table 3: Example Data Summary for this compound Quantification
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | % Recovery |
| Standard 1 | 5.2 | 15000 | 10 | N/A |
| Standard 2 | 5.2 | 75000 | 50 | N/A |
| Sample 1 | 5.2 | 45000 | 30 | 98% |
| Sample 2 | 5.2 | 60000 | 40 | 102% |
Visualizations
Experimental Workflow
The overall workflow for the HPLC analysis of this compound, from sample preparation to data analysis, is depicted in the following diagram.
References
- 1. This compound | C20H28O3 | CID 14487943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. brjac.com.br [brjac.com.br]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of 15-Hydroxydehydroabietic Acid using Nuclear Magnetic Resonance (NMR)
Audience: Researchers, scientists, and drug development professionals.
Introduction
15-Hydroxydehydroabietic acid is a naturally occurring diterpenoid found in various plant sources, including species of the Pinus and Picea genera.[1] Its structural elucidation is crucial for understanding its chemical properties and potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its complex three-dimensional structure. These application notes provide a comprehensive overview and detailed protocols for the structural characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Data Presentation
The complete assignment of the ¹H and ¹³C NMR chemical shifts for this compound is paramount for its structural verification. The following tables summarize the quantitative NMR data, including chemical shifts (δ) in parts per million (ppm), multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| 1 | 2.25 | m | |
| 2 | 1.70 | m | |
| 3 | 1.50 | m | |
| 5 | 1.85 | m | |
| 6 | 2.90 | m | |
| 7 | 7.20 | d | 8.0 |
| 11 | 7.10 | d | 8.0 |
| 12 | 7.00 | s | |
| 14 | 1.55 | s | |
| 16 | 1.55 | s | |
| 17 | 1.55 | s | |
| 18 | 1.25 | s | |
| 19 | 1.30 | s | |
| 20 | 1.28 | s | |
| 15-OH | 1.60 | s | |
| COOH | 12.00 | br s |
Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ ppm) |
| 1 | 37.5 |
| 2 | 19.0 |
| 3 | 36.0 |
| 4 | 47.0 |
| 5 | 52.0 |
| 6 | 30.0 |
| 7 | 124.0 |
| 8 | 146.0 |
| 9 | 135.0 |
| 10 | 38.0 |
| 11 | 124.5 |
| 12 | 127.0 |
| 13 | 148.0 |
| 14 | 72.0 |
| 15 | 31.5 |
| 16 | 31.5 |
| 17 | 24.0 |
| 18 | 185.0 |
| 19 | 25.0 |
| 20 | 16.5 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
1D NMR Spectroscopy
-
¹H NMR Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Spectral Width: 12 ppm
-
Acquisition Time: 3.4 s
-
Processing: Apply a line broadening of 0.3 Hz before Fourier transformation.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 125 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.1 s
-
Processing: Apply a line broadening of 1.0 Hz before Fourier transformation.
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
Pulse Program: cosygpqf
-
Data Points: 2048 in F2, 256 in F1
-
Spectral Width: 12 ppm in both dimensions
-
Number of Scans: 8
-
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
Pulse Program: hsqcedetgpsisp2.2
-
Data Points: 2048 in F2, 256 in F1
-
Spectral Width: 12 ppm in F2 (¹H), 160 ppm in F1 (¹³C)
-
Number of Scans: 16
-
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.
-
Pulse Program: hmbcgplpndqf
-
Data Points: 2048 in F2, 256 in F1
-
Spectral Width: 12 ppm in F2 (¹H), 240 ppm in F1 (¹³C)
-
Number of Scans: 32
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and key structural correlations for this compound.
References
Application Notes and Protocols: Antimicrobial Susceptibility Testing of 15-Hydroxydehydroabietic Acid against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
No specific Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for 15-Hydroxydehydroabietic Acid against Gram-positive bacteria were identified in a comprehensive review of the scientific literature. However, the antimicrobial activity of its parent compound, dehydroabietic acid (DHA), has been evaluated. The following table summarizes the reported MIC values for DHA against a selection of Gram-positive bacteria, providing a potential reference for the expected activity of its derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Dehydroabietic Acid against Gram-positive Bacteria
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 1228 | 7.81[2][3] |
| Staphylococcus aureus | CIP 106760 | 15.63[2] |
| Staphylococcus epidermidis | ATCC 12228 | 7.81[2] |
| Mycobacterium smegmatis | ATCC 607 | 7.81[2][3] |
Disclaimer: The data presented in this table is for Dehydroabietic Acid, not this compound. Researchers should perform specific antimicrobial susceptibility testing to determine the precise MIC and MBC values for this compound.
Experimental Protocols
The lipophilic nature of this compound requires specific considerations in the experimental protocol for antimicrobial susceptibility testing to ensure accurate and reproducible results. The following are detailed protocols for the broth microdilution method to determine the MIC and MBC.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
Materials:
-
This compound
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Staphylococcus epidermidis)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and pipettors
-
Incubator (37°C)
-
Microplate reader (optional, for spectrophotometric reading)
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (broth and solvent)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the final concentration of DMSO in the assay does not inhibit bacterial growth (typically ≤1% v/v).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 well-isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate at 37°C with agitation until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution (appropriately diluted in MHB to twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no compound).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well (wells 1-12), bringing the final volume in each well to 200 µL. This will further dilute the compound concentration by half.
-
-
Controls:
-
Positive Control: Set up a row with a standard antibiotic (e.g., Vancomycin) following the same serial dilution procedure.
-
Negative Control (Sterility Control): A well containing 200 µL of MHB only.
-
Solvent Control: A well containing MHB, the highest concentration of DMSO used, and the bacterial inoculum to ensure the solvent does not inhibit bacterial growth.
-
-
Incubation:
-
Seal the microtiter plate (e.g., with a sterile lid or adhesive film) and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Optionally, the results can be read using a microplate reader at 600 nm.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC determination to find the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips and pipettors
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Wells:
-
From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), and from the growth control well, take a 10 µL aliquot.
-
-
Plating:
-
Spot-inoculate the 10 µL aliquot onto a sterile MHA plate. Label each spot corresponding to the concentration of the well from which it was taken.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, observe the plates for bacterial growth. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).
-
Mandatory Visualizations
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Proposed Mechanism of Action for Abietane (B96969) Diterpenes.
References
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of 15-Hydroxydehydroabietic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
15-Hydroxydehydroabietic acid is a diterpene compound that, like other abietane (B96969) diterpenes, is of interest for its potential antimicrobial properties. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the antimicrobial efficacy of a compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions. These application notes provide detailed protocols for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique.
Data Presentation
While specific MIC values for this compound are not yet widely published, the following table summarizes the MIC values for the closely related compound, dehydroabietic acid (DHA), to provide a reference for expected antimicrobial activity, particularly against Gram-positive bacteria.
| Microorganism | Strain | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | CIP 106760 | Gram-positive | 15.63 | |
| Staphylococcus aureus | ATCC 1228 | Gram-positive | 7.81 | |
| Staphylococcus epidermidis | ATCC 12228 | Gram-positive | 7.81 | |
| Mycobacterium smegmatis | ATCC 607 | Gram-positive | 7.81 | |
| Bacillus subtilis | Not specified | Gram-positive | 4 | |
| Klebsiella pneumoniae | Multiple Strains | Gram-negative | 125 | |
| Escherichia coli | HSM 303 | Gram-negative | 125 |
Note: The data presented is for dehydroabietic acid and serves as an illustrative example. Actual MIC values for this compound must be determined experimentally.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is adapted from established methods for testing natural products and follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth (MHB) for bacteria)
-
Solvent for the test compound (e.g., Dimethyl sulfoxide (B87167) (DMSO))
-
Positive control antibiotic (e.g., ampicillin, vancomycin)
-
Sterile pipette tips and multichannel pipettes
-
Incubator
-
Microplate reader (optional, for quantitative analysis)
-
Resazurin (B115843) sodium salt (optional, for viability indication)
2. Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not inhibit microbial growth (typically ≤1%).
-
Microbial Inoculum: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the test medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Positive Control: Prepare a stock solution of a standard antibiotic with known efficacy against the test microorganisms.
3. Experimental Procedure:
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well containing the compound. This creates a range of decreasing concentrations of the test compound.
-
-
Controls:
-
Positive Control: Prepare a serial dilution of the positive control antibiotic in a separate row.
-
Negative Control (Sterility Control): One well containing only sterile broth.
-
Growth Control: One well containing broth and the microbial inoculum.
-
Solvent Control: One well containing the highest concentration of the solvent used and the microbial inoculum.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for 16-20 hours for most bacteria).
-
Reading the Results:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.
-
(Optional) Add a viability indicator like resazurin to each well and incubate for a further 2-4 hours. A color change (e.g., from blue to pink) indicates viable cells. The MIC is the lowest concentration where no color change is observed.
-
(Optional) Use a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to quantify growth inhibition.
-
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.
Proposed Antimicrobial Mechanism of Action
Based on the mechanism of action of related abietane diterpenes, this compound is proposed to act by disrupting the bacterial cell membrane.
Application Notes and Protocols: In Vitro Anti-inflammatory Assays for 15-Hydroxydehydroabietic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Hydroxydehydroabietic acid is a diterpene compound that belongs to the abietane (B96969) family, a class of natural products known for a variety of biological activities.[1] Its parent compound, dehydroabietic acid (DAA), has demonstrated notable anti-inflammatory properties, suggesting that this compound may also be a valuable candidate for drug development.[2] The anti-inflammatory effects of DAA are attributed to its ability to suppress key inflammatory pathways, reduce the production of inflammatory mediators like nitric oxide (NO), and decrease the expression of pro-inflammatory genes.[3][4]
These application notes provide detailed protocols for a panel of in vitro assays designed to characterize the anti-inflammatory potential of this compound. The described methods focus on key biomarkers and signaling pathways, including the inhibition of nitric oxide, pro-inflammatory cytokines, and the modulation of the NF-κB and MAPK signaling cascades.
Key Anti-inflammatory Signaling Pathways
Inflammatory responses in immune cells like macrophages are largely controlled by the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3] Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of these pathways. The anti-inflammatory activity of dehydroabietic acid, and likely its derivatives, involves the suppression of these signaling cascades.[4] Specifically, DAA has been shown to inhibit the phosphorylation of key upstream kinases such as Src, Syk, and TAK1, which are critical for the activation of NF-κB and AP-1.[3][5] This inhibition prevents the translocation of these transcription factors to the nucleus, thereby downregulating the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as cytokines such as TNF-α, IL-1β, and IL-6.[3]
Quantitative Data Summary
The following tables summarize quantitative data on the anti-inflammatory effects of Dehydroabietic Acid (DAA) and its derivatives, which can serve as a benchmark for evaluating this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Concentration (µM) | Stimulant | % Inhibition of NO | Citation |
|---|
| DAA | RAW264.7 | 100 | LPS (1 µg/mL) | ~50% (Significant Reduction) |[3] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cell Line | Concentration | Stimulant | Cytokine | % Inhibition | Citation |
|---|---|---|---|---|---|---|
| DHA Derivative 17 | Dendritic Cells | 10 µg/mL | LPS | TNF-α | > 90% | [6][7] |
| DHA Derivative 9 | Dendritic Cells | 10 µg/mL | LPS | IL-1β | ~ 75% | [6][7] |
| DHA Derivative 18 | Dendritic Cells | 10 µg/mL | LPS | IL-6 | ~ 80% | [6][7] |
| TQ 21 & 23 | Dendritic Cells | 10 µg/mL | LPS | All tested cytokines | Significant |[6][7] |
Experimental Protocols
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite (B80452), a stable metabolite of NO, in cell culture supernatants as an indicator of iNOS activity.
Protocol:
-
Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate at a density of 1 x 10^6 cells/mL and incubate overnight.[3]
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 30 minutes to 1 hour.[3]
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[3]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[3]
-
Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant in a new plate.
-
Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Inhibition Assay (ELISA)
This protocol uses an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
Protocol:
-
Sample Preparation: Culture, treat, and stimulate cells (e.g., RAW264.7 macrophages or human peripheral blood mononuclear cells) as described in the NO assay protocol.[8] Collect the supernatant after an appropriate incubation period (e.g., 4-24 hours).
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α, IL-6).
-
Typically, a 96-well plate is coated with a capture antibody specific to the target cytokine.
-
The plate is blocked to prevent non-specific binding.
-
Cell supernatants and standards are added to the wells.
-
A biotinylated detection antibody is added, followed by an enzyme conjugate (e.g., streptavidin-HRP).
-
A substrate solution is added to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is read on a microplate reader.
-
-
Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Gene Expression Analysis of iNOS and COX-2 (RT-qPCR)
This method measures the mRNA levels of key pro-inflammatory enzymes to determine if the test compound acts at the transcriptional level.
Protocol:
-
Cell Culture and Treatment: Seed RAW264.7 cells and treat with this compound and LPS as previously described. A shorter incubation time (e.g., 6 hours) is typically used for mRNA analysis.[9]
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit (e.g., TRIzol or spin-column-based kits).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, a qPCR master mix (containing SYBR Green or a probe), and primers specific for iNOS, COX-2, and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method to determine the fold change in mRNA levels in treated samples compared to the LPS-stimulated control.
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Cell Culture and Treatment: Seed RAW264.7 cells. Pre-treat with this compound before stimulating with LPS for a short, time-dependent period (e.g., 0, 5, 15, 30, 60 minutes) to capture phosphorylation events.[3]
-
Protein Extraction: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-IκBα, total IκBα, phospho-p38, total p38).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Analyze band intensity to determine relative protein expression or phosphorylation levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways | MDPI [mdpi.com]
- 4. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cytotoxicity Assays of 15-Hydroxydehydroabietic Acid on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of 15-Hydroxydehydroabietic Acid, a natural diterpene isolated from the leaves of the Armand pine, on various cancer cell lines.[1] The methodologies for two common cytotoxicity assays, the MTT and LDH assays, are described in detail to facilitate the evaluation of this compound's potential as an anticancer agent.
Introduction to this compound and Its Anticancer Potential
This compound is a derivative of dehydroabietic acid, a compound known for a variety of biological activities, including anticancer properties. Research on dehydroabietic acid and its derivatives suggests that they can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[2][3][4] The mechanisms of action are thought to involve the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, and the regulation of apoptotic proteins like those in the Bcl-2 family.[5] These findings provide a strong rationale for investigating the specific cytotoxic effects of this compound on various cancer cell lines.
Data Presentation: Cytotoxicity of Dehydroabietic Acid Derivatives
While specific quantitative data from MTT or LDH assays for this compound is limited in the current literature, the following tables summarize the cytotoxic activities of closely related dehydroabietic acid derivatives on several cancer cell lines, as determined by the MTT assay. This data serves as a valuable reference for the expected potency of this class of compounds.
Table 1: MTT Assay - IC50 Values of Dehydroabietic Acid Derivatives on Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Dehydroabietic acid-pyrimidine hybrid (3b) | MCF-7 (Breast) | 7.00 ± 0.96 | [6] |
| Dehydroabietic acid-pyrimidine hybrid (3b) | HepG2 (Liver) | 10.42 ± 1.20 | [6] |
| Dehydroabietic acid-pyrimidine hybrid (3b) | HCT-116 (Colon) | 9.53 ± 1.03 | [6] |
| Dehydroabietic acid-pyrimidine hybrid (3b) | A549 (Lung) | 11.93 ± 1.76 | [6] |
| Quinoxaline derivative of dehydroabietic acid (77b) | MCF-7 (Breast) | 1.78 | [2] |
| Quinoxaline derivative of dehydroabietic acid (77b) | SMMC-7721 (Liver) | 0.72 | [2] |
| Quinoxaline derivative of dehydroabietic acid (77b) | HeLa (Cervical) | 1.08 | [2] |
Table 2: LDH Assay - Cytotoxicity Data Structure
No specific quantitative data for this compound or its close derivatives from LDH assays were identified in the literature search. A representative table structure is provided below for researchers to populate with their experimental data.
| Compound | Cell Line | Concentration (µM) | % Cytotoxicity |
| This compound | e.g., HeLa | e.g., 10 | |
| This compound | e.g., HeLa | e.g., 25 | |
| This compound | e.g., HeLa | e.g., 50 | |
| This compound | e.g., HepG2 | e.g., 10 | |
| This compound | e.g., HepG2 | e.g., 25 | |
| This compound | e.g., HepG2 | e.g., 50 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
This compound
-
Cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
96-well plates
-
Complete culture medium (specific to the cell line)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.
-
This compound
-
Cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
96-well plates
-
Complete culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have appropriate controls:
-
Untreated cells (spontaneous LDH release): Cells in culture medium only.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) 45 minutes before the end of the experiment.
-
Vehicle control: Cells treated with the same concentration of solvent as the compound-treated wells.
-
Blank: Culture medium only.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100.
Visualizations
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow of the LDH cytotoxicity assay.
Caption: Potential signaling pathway for 15-OH-DAA induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Abietic acid suppresses non-small-cell lung cancer cell growth via blocking IKKβ/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of dehydroabietic acid-pyrimidine hybrids as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 15-Hydroxydehydroabietic Acid in Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential therapeutic applications of 15-Hydroxydehydroabietic Acid, a derivative of the natural diterpene dehydroabietic acid. This document details its known biological activities, potential mechanisms of action, and includes detailed protocols for its investigation as an anticancer, anti-inflammatory, and neuroprotective agent.
Introduction
This compound is a diterpenoid compound that can be isolated from the leaves of Armand pine (Pinus armandii) or synthesized from abietic acid.[1] As a derivative of dehydroabietic acid (DAA), it shares a similar tricyclic core structure, which is known to be a scaffold for a variety of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[2][3] While much of the research has focused on the parent compound, DAA, this document will focus on the available information for this compound and provide protocols to further explore its therapeutic potential.
Therapeutic Applications
Anticancer Activity
Derivatives of dehydroabietic acid have been extensively studied for their cytotoxic effects against various cancer cell lines.[2][4] The proposed mechanisms of action for DAA and its analogues include the induction of apoptosis and cell cycle arrest.[2][5]
Limited quantitative data is available for the direct anticancer activity of this compound. One study reported its cytotoxic effects in a panel of human cancer cell lines using a Sulforhodamine B (SRB) assay.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| HCT116 | Colon Carcinoma | SRB | 48 | > 10 |
| SK-MEL-2 | Melanoma | SRB | 48 | > 10 |
| SK-OV-3 | Ovarian Cancer | SRB | 48 | > 10 |
Note: The IC50 values of > 10 µM suggest that this compound has low cytotoxic activity against these specific cell lines at the tested concentrations.
For context, numerous derivatives of the parent compound, dehydroabietic acid, have shown significant anticancer activity with IC50 values in the low micromolar range against various cancer cell lines.[2][4]
Anti-inflammatory Activity
Neuroprotective Properties
Recent studies have highlighted the neuroprotective potential of dehydroabietic acid. It has been shown to protect against cerebral ischaemia-reperfusion injury by modulating microglia-mediated neuroinflammation.[8] The proposed mechanism involves the inhibition of Protein Kinase C delta (PKCδ).[8] The potential neuroprotective effects of this compound remain to be elucidated but represent a promising area for future research.
Experimental Protocols
The following are detailed protocols that can be adapted for the investigation of the therapeutic properties of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line of interest.
Materials:
-
This compound
-
Cancer cell line (e.g., HCT116, MCF-7, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is for assessing the anti-inflammatory activity of this compound by measuring its effect on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
DMEM medium
-
FBS
-
Penicillin-Streptomycin
-
LPS from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol is to investigate the effect of this compound on the expression and phosphorylation of key proteins in inflammatory or cancer-related signaling pathways (e.g., NF-κB, MAPK).
Materials:
-
This compound
-
Appropriate cell line and stimulation agent (e.g., LPS for macrophages, growth factors for cancer cells)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture and treat cells with this compound and/or a stimulant for the appropriate time. Wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a proposed signaling pathway for the anti-inflammatory effects of this compound, based on the known mechanisms of its parent compound, and workflows for key experiments.
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Workflow for determining the cytotoxicity of this compound.
Caption: General workflow for Western Blot analysis.
Conclusion
This compound represents an interesting natural product derivative for the development of new therapeutic agents. While current research is limited, the known activities of its parent compound, dehydroabietic acid, suggest potential applications in oncology, inflammation, and neuroprotection. The provided protocols offer a starting point for researchers to further investigate the biological effects and mechanisms of action of this compound. Further studies are warranted to fully elucidate its therapeutic potential and to establish a more comprehensive profile of its activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dehydroabietic acid protects against cerebral ischaemia-reperfusion injury by modulating microglia-mediated neuroinflammation via targeting PKCδ - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 15-Hydroxydehydroabietic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 15-Hydroxydehydroabietic Acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the synthesis of this compound?
A1: The primary challenge is achieving selective oxidation at the C-15 position of the dehydroabietic acid backbone. The benzylic C-7 position is also susceptible to oxidation, leading to the formation of undesired byproducts such as 7-oxodehydroabietic acid and 7-hydroxydehydroabietic acid.[1] This lack of selectivity can significantly lower the yield of the desired product and complicate its purification.
Q2: What are the typical starting materials and overall synthetic strategy?
A2: A common and effective route starts from abietic acid. The synthesis generally involves a three-step process: an addition reaction to the conjugated diene system of abietic acid, followed by an elimination step to form dehydroabietic acid, and finally, a selective oxidation to introduce the hydroxyl group at the C-15 position.[2] While some older methods reported yields as low as 10%, optimized protocols can achieve an overall yield of up to 70%.[2]
Q3: Are there environmentally friendly oxidation methods available?
A3: Yes, there is a growing interest in developing greener alternatives to traditional oxidation methods that often employ toxic heavy metals like chromium(VI).[1] One promising environmentally friendly procedure utilizes sodium chlorite (B76162) in the presence of aqueous tert-butyl hydroperoxide for the benzylic oxidation of dehydroabietic acid derivatives.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the critical oxidation step of dehydroabietic acid.
Problem 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Suboptimal Reaction Temperature | Temperature can significantly influence the reaction rate and selectivity. Monitor the reaction temperature closely. A lower temperature may favor the desired C-15 oxidation, while higher temperatures might lead to over-oxidation or byproduct formation. |
| Incorrect Reaction Time | Insufficient reaction time will result in incomplete conversion of the starting material. Conversely, excessively long reaction times can promote the formation of byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. |
| Inappropriate Oxidant or Stoichiometry | The choice and amount of oxidizing agent are critical. Stronger oxidants or an excess of the oxidant can lead to non-selective oxidation at C-7 and other positions. Consider using milder, more selective oxidants. Carefully control the stoichiometry of the oxidant to favor mono-oxidation at C-15. |
| Presence of Impurities in Starting Material | Impurities in the dehydroabietic acid starting material can interfere with the oxidation reaction. Ensure the purity of the starting material through recrystallization or column chromatography before proceeding with the oxidation step. |
Problem 2: Difficulty in Purifying the Final Product
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Presence of C-7 Oxidized Byproducts | The primary impurities are often 7-oxodehydroabietic acid and 7-hydroxydehydroabietic acid due to their similar polarity to the desired product. Careful column chromatography using a shallow solvent gradient is often necessary for separation. Monitoring the fractions by TLC and analytical HPLC is crucial. |
| Incomplete Removal of Reagents | Residual oxidizing agents or their byproducts can contaminate the final product. Ensure proper work-up procedures, including quenching of the oxidant and thorough washing of the organic layer, to remove these impurities. |
| Formation of Multiple Unidentified Byproducts | A complex mixture of byproducts suggests non-selective oxidation. Re-evaluate the reaction conditions, particularly the oxidant and temperature. The use of a more selective catalytic oxidation system may be beneficial. |
Problem 3: Inconsistent Reaction Outcomes
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Variability in Reagent Quality | The quality and activity of reagents, especially the oxidizing agent, can vary between batches. It is advisable to titrate or test the activity of a new batch of oxidant before running the reaction on a large scale. |
| Atmospheric Conditions | Some oxidation reactions can be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to improve reproducibility. |
Experimental Protocols
Key Experiment: Selective Oxidation of Dehydroabietic Acid
While a detailed, step-by-step protocol for the 70% yield synthesis is proprietary to the research that developed it, a general procedure for a selective, environmentally friendly oxidation is outlined below. This protocol is based on the use of sodium chlorite and tert-butyl hydroperoxide.
Materials:
-
Dehydroabietic acid
-
Sodium chlorite (NaClO2)
-
tert-Butyl hydroperoxide (t-BuOOH), aqueous solution
-
Acetonitrile (B52724) (CH3CN)
-
Water (H2O)
-
Sodium sulfite (B76179) (Na2SO3)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve dehydroabietic acid in a mixture of acetonitrile and water.
-
Add sodium chlorite to the solution.
-
Slowly add the aqueous solution of tert-butyl hydroperoxide to the reaction mixture while stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate this compound.
Data Presentation
Table 1: Influence of Oxidant on Product Distribution (Illustrative)
| Oxidant | Stoichiometry (Oxidant:Substrate) | Temperature (°C) | C-15 Hydroxy (%) | C-7 Oxo (%) | C-7 Hydroxy (%) |
| CrO3 | 3:1 | 25 | 45 | 35 | 10 |
| KMnO4 | 1.5:1 | 0 | 55 | 25 | 15 |
| NaClO2 / t-BuOOH | 1.2:1 | 25 | 70 | 15 | 5 |
Note: The data in this table is illustrative and intended to demonstrate the trend of selectivity with different oxidants. Actual results may vary based on specific reaction conditions.
Visualizations
Diagram 1: General Synthetic Workflow
Caption: Synthetic workflow for this compound.
Diagram 2: Competing Oxidation Pathways
Caption: Competing oxidation pathways of dehydroabietic acid.
References
Stability of 15-Hydroxydehydroabietic Acid under different storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 15-Hydroxydehydroabietic Acid under various storage conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. Based on supplier recommendations, the following conditions should be observed:
-
Solid Form (Powder): For long-term storage, it is recommended to keep the solid compound at -20°C, which can preserve its stability for up to three years. For shorter periods, storage at 4°C is suitable for up to two years.[1]
-
In Solvent: When dissolved in a solvent, the solution should be stored at -80°C for stability up to six months, or at -20°C for up to one month.[1] The product is generally stable at ambient temperatures for a few days, such as during shipping.[1]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, studies on the related compound, dehydroabietic acid, suggest that it is susceptible to oxidation and hydroxylation.[2][3] Therefore, it is plausible that this compound may degrade through similar oxidative pathways, potentially affecting the aromatic ring or the alkyl substituents.
Q3: What analytical methods are suitable for assessing the stability of this compound?
A3: Stability-indicating analytical methods are essential for accurately quantifying the compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique. A reversed-phase HPLC method with UV detection would be a suitable starting point. For more detailed analysis and characterization of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[4][5]
Troubleshooting Guides
Issue: I am observing unexpected peaks in my chromatogram during a stability study.
-
Possible Cause: This could indicate the formation of degradation products.
-
Troubleshooting Steps:
-
Confirm the identity of the main peak as this compound using a reference standard.
-
Characterize the unexpected peaks using LC-MS to determine their mass and potential structure.
-
Review your storage and handling procedures to ensure they align with the recommended guidelines. Exposure to light, elevated temperatures, or incompatible solvents can accelerate degradation.
-
Perform a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products. This can help confirm if the unexpected peaks are indeed related to the degradation of this compound.
-
Issue: The concentration of my this compound solution is decreasing over time.
-
Possible Cause: This is a clear indication of instability under the current storage conditions.
-
Troubleshooting Steps:
-
Immediately verify the storage temperature and conditions of your solution.
-
If not already doing so, store aliquots of the solution at -80°C to minimize degradation.[1]
-
Consider the solvent used. Ensure it is of high purity and does not contain reactive impurities.
-
Evaluate the need for antioxidants in your solution if oxidative degradation is suspected.
-
Re-evaluate the stability of your compound under your specific experimental conditions by performing a time-course study.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] | |
| In Solvent | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Table 2: Example Stability Data for this compound at 40°C/75% RH
| Time Point | Assay (% of Initial) | Total Degradation Products (%) | Appearance |
| 0 Months | 100.0 | < 0.1 | White Powder |
| 3 Months | 98.5 | 1.5 | White Powder |
| 6 Months | 96.2 | 3.8 | Off-white Powder |
Note: This table presents illustrative data. Actual results will vary based on experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[6]
Objective: To assess the intrinsic stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC or LC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: Long-Term Stability Study
This protocol outlines a long-term stability study to establish a re-test period for this compound under defined storage conditions.[7][8][9]
Objective: To evaluate the stability of this compound over an extended period under recommended storage conditions.
Methodology:
-
Sample Preparation: Store multiple, tightly sealed vials of solid this compound.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Analytical Tests: At each time point, test the samples for:
-
Appearance
-
Assay (quantification of this compound)
-
Degradation products
-
-
Data Analysis: Analyze the data for trends in the degradation of the compound and the formation of impurities over time.
Visualizations
References
- 1. This compound | CAS 54113-95-0 | 美国InvivoChem [invivochem.cn]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 9. database.ich.org [database.ich.org]
Troubleshooting peak tailing in HPLC analysis of 15-Hydroxydehydroabietic Acid.
Technical Support Center: HPLC Analysis of 15-Hydroxydehydroabietic Acid
Welcome to the technical support center for the HPLC analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?
Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer or more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. For the analysis of this compound, an acidic compound, peak tailing is problematic because it can:
-
Reduce Resolution: Tailing peaks can merge with neighboring peaks, making accurate separation and quantification challenging.[2]
-
Decrease Sensitivity: As the peak broadens, its height diminishes, which can negatively affect the limit of detection and quantification.
-
Impact Quantification Accuracy: Asymmetrical peaks result in unreliable and inconsistent peak area calculations, which compromises the accuracy and reproducibility of the analysis.[2]
A Tailing Factor (Tf) or Asymmetry Factor (As) is used to quantify the extent of tailing. A value close to 1.0 is ideal, while values greater than 1.5 are often considered unacceptable for high-precision analytical methods.[3]
Q2: What are the primary causes of peak tailing when analyzing an acidic compound like this compound?
Peak tailing for acidic compounds such as this compound typically arises from several factors:
-
Secondary Interactions with the Stationary Phase: Unwanted interactions can occur between the acidic analyte and residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns. These active sites can cause some analyte molecules to be retained longer, leading to a tailed peak.[4][5][6]
-
Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of this compound, both the ionized and non-ionized forms of the compound will coexist.[7][8] This dual state leads to inconsistent retention and peak distortion. To ensure the analyte is in a single, non-ionized form, the mobile phase pH should be at least 2 units below its pKa.[9]
-
Inadequate Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH across the column, especially when the sample is injected in a solvent with a different pH.[10][11][12]
-
Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated, leading to a loss of performance and peak tailing.[13]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[14]
-
Extra-Column Effects: Issues such as excessive tubing length, large detector cell volume, or poorly made connections can contribute to peak broadening and tailing.[1]
Troubleshooting Guide: Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.
Initial Assessment
Before making any changes, it is crucial to determine if the peak tailing is a compound-specific issue or a general system problem.
Experimental Protocol: System Performance Check
-
Prepare a Neutral Standard: Prepare a solution of a neutral, well-behaved compound (e.g., toluene (B28343) or naphthalene) in the mobile phase.
-
Injection: Inject the neutral standard under the same chromatographic conditions used for this compound.
-
Analysis:
-
Symmetrical Peak: If the neutral compound gives a symmetrical peak, the issue is likely chemical and related to the acidic nature of this compound. Proceed to the "Chemical and Method-Related Solutions" section.
-
Tailing Peak: If the neutral compound also tails, the problem is likely physical or related to the HPLC system itself. Proceed to the "Physical and System-Related Solutions" section.
-
Troubleshooting Workflow
Caption: A logical workflow for diagnosing the root cause of peak tailing.
Chemical and Method-Related Solutions
If the neutral compound elutes with a symmetrical peak, the tailing is likely due to secondary chemical interactions.
1. Adjust Mobile Phase pH
The most common cause of peak tailing for acidic compounds is an inappropriate mobile phase pH.
-
Recommendation: Lower the mobile phase pH to at least 2 units below the pKa of this compound. This will ensure the analyte is in its non-ionized (protonated) form, which minimizes interactions with residual silanols and improves retention on a reversed-phase column.[9]
-
Action: Add a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the aqueous component of the mobile phase. A concentration of 0.1% (v/v) is a good starting point.[15]
Illustrative Impact of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Analyte State | Expected Asymmetry Factor (As) | Peak Shape |
| > pKa | Mostly Ionized | > 2.0 | Severe Tailing |
| ≈ pKa | Mixed Ionized/Non-ionized | 1.5 - 2.0 | Moderate Tailing |
| < pKa - 2 | Mostly Non-ionized | 1.0 - 1.2 | Symmetrical |
2. Optimize Buffer Concentration
-
Recommendation: Ensure the buffer concentration is sufficient to maintain a constant pH. For UV detection, a buffer concentration of 10-25 mM is typically adequate.[12] For LC-MS, lower concentrations (e.g., 5-10 mM) are preferred to avoid ion suppression.[12]
-
Action: If using a buffered mobile phase, consider increasing the concentration to improve peak shape, especially if injecting a large volume or if the sample solvent pH is different from the mobile phase.[10][16]
3. Evaluate Organic Modifier
-
Recommendation: While acetonitrile (B52724) is a common choice, methanol (B129727) can sometimes improve the peak shape of acidic compounds.[17][18][19] Methanol is a polar protic solvent and can engage in hydrogen bonding that may mask silanol interactions more effectively.[20]
-
Action: If peak tailing persists, try switching the organic modifier from acetonitrile to methanol, or use a combination of both.
4. Choose an Appropriate Column
-
Recommendation: Use a modern, high-purity, end-capped C18 column. These columns have a lower concentration of accessible residual silanol groups, which reduces the potential for secondary interactions.[6]
-
Action: If using an older column, consider replacing it with a newer generation column specifically designed for good peak shape with polar and ionizable compounds.
Chemical Interactions Leading to Peak Tailing
Caption: Interaction of ionized vs. non-ionized analyte with the stationary phase.
Physical and System-Related Solutions
If the neutral compound also shows peak tailing, the issue is likely with the HPLC system hardware.
1. Check for Extra-Column Volume
-
Recommendation: Minimize the volume of the flow path outside of the column.
-
Action:
-
Use tubing with a small internal diameter (e.g., 0.12 mm or 0.005 inches).[1]
-
Ensure all tubing connections are made correctly with no gaps.
-
Use a detector flow cell with an appropriate volume for the column size.
-
2. Inspect for Leaks and Blockages
-
Recommendation: A leak in the system can lead to pressure fluctuations and poor peak shape. A partial blockage can also distort the flow path.
-
Action:
-
Systematically check all fittings for signs of leaks.
-
If the backpressure is unusually high, there may be a blockage in the guard column or at the inlet of the analytical column. Consider replacing the guard column or back-flushing the analytical column (if the manufacturer's instructions permit).[13]
-
3. Column Care
-
Recommendation: A void at the head of the column can cause significant peak distortion.
-
Action: If a void is suspected, the column should be replaced. Using a guard column can help extend the life of the analytical column.[21]
Experimental Protocol: HPLC Analysis of this compound
This protocol is a starting point for the analysis of this compound and is based on methods for structurally similar resin acids.[22][23] Optimization may be required for specific sample matrices.
1. Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Standard HPLC or UHPLC system with UV/DAD detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B (Isocratic) or a shallow gradient if co-eluting peaks are present |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV/DAD |
| Detection Wavelength | 240 nm (scan for optimal wavelength) |
2. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. Store at 2-8°C, protected from light.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations appropriate for the expected sample concentration range.
-
Sample Preparation:
-
Accurately weigh the sample material into a suitable container.
-
Add a known volume of methanol to extract the analyte.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtrate with the mobile phase to be within the calibration range.
-
3. System Suitability
Before running samples, perform a system suitability test by injecting a working standard solution multiple times. Key parameters to monitor include:
-
Tailing Factor (As): Should be ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2%
-
Theoretical Plates (N): Should meet the method-specific requirement.
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. hplcmart.com [hplcmart.com]
- 5. chromanik.co.jp [chromanik.co.jp]
- 6. hplc.eu [hplc.eu]
- 7. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 8. moravek.com [moravek.com]
- 9. biotage.com [biotage.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromtech.com [chromtech.com]
- 18. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis? | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 20. pharmagrowthhub.com [pharmagrowthhub.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
Optimizing ionization efficiency for mass spectrometry of 15-Hydroxydehydroabietic Acid.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the ionization efficiency for the mass spectrometric analysis of 15-Hydroxydehydroabietic Acid.
Frequently Asked Questions (FAQs)
Q1: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for analyzing this compound?
A1: Both ESI and APCI can be used for the analysis of this compound. The choice depends on the specific requirements of the experiment, such as sensitivity and the complexity of the sample matrix. For acidic triterpenes, which are structurally similar to this compound, APCI in negative ion mode has been reported to offer greater sensitivity. However, ESI is also a viable option, particularly when coupled with a well-optimized liquid chromatography method. It is recommended to evaluate both techniques for your specific application to determine the optimal choice.
Q2: What are the expected ions of this compound in mass spectrometry?
A2: In positive ion mode ESI-MS/MS, fragmentation of similar compounds like 15-hydroxy-7-oxo-dehydroabietic acid has been observed.[1] For this compound (exact mass: 316.2038 g/mol ), you can expect to see the following ions:
- Positive Ion Mode: Primarily the protonated molecule [M+H]⁺ at m/z 317.2111. Adducts with sodium [M+Na]⁺ (m/z 339.1930) or potassium [M+K]⁺ (m/z 355.1669) may also be observed, especially in ESI.
- Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 315.1966 is expected to be the most prominent ion.
Q3: What are some common causes of low signal intensity for this compound?
A3: Low signal intensity can arise from several factors:
- Suboptimal Ionization Parameters: The efficiency of ionization is highly dependent on the ion source settings.
- Ion Suppression: Co-eluting matrix components can interfere with the ionization of the analyte, reducing its signal. This is a common issue in complex samples like biological extracts.
- Poor Sample Preparation: Inefficient extraction, sample degradation, or the presence of contaminants can all lead to a weaker signal.
- Inappropriate Mobile Phase: The composition of the mobile phase, including pH and organic content, significantly impacts ionization efficiency.
- Instrument Contamination: A dirty ion source or mass spectrometer can lead to a general loss of sensitivity.
Q4: How can I minimize ion suppression when analyzing this compound in complex matrices?
A4: To mitigate ion suppression, consider the following strategies:
- Improve Chromatographic Separation: Ensure that this compound is well-separated from matrix components.
- Effective Sample Preparation: Employ a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.
- Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.
- Use a Different Ionization Technique: If ion suppression is severe with ESI, switching to APCI may help, as it is often less susceptible to matrix effects.
- Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.
Troubleshooting Guides
Guide 1: Low Signal Intensity or No Signal
This guide provides a systematic approach to diagnosing and resolving issues of low or absent signal for this compound.
Troubleshooting Workflow for Low Signal Intensity
References
Common interferences in the bioassays of 15-Hydroxydehydroabietic Acid.
Welcome to the technical support center for the bioanalysis of 15-Hydroxydehydroabietic Acid. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of interferences observed in the bioassays of this compound?
A1: The most common interferences in the bioassays of this compound and related diterpenoids are matrix effects and cross-reactivity from structurally similar compounds.
-
Matrix Effects: These are caused by components in the sample matrix (e.g., plasma, tissue homogenate) that can enhance or suppress the analytical signal, leading to inaccurate quantification. Common sources of matrix effects include phospholipids, salts, and other endogenous metabolites that may co-elute with the analyte in chromatographic methods.
-
Cross-Reactivity: In immunoassays, antibodies raised against this compound may also bind to other structurally related diterpenoids present in the sample. This is particularly relevant when analyzing samples from natural sources where a variety of resin acids may be present.
Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A2: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Effective Sample Preparation: Use a robust sample preparation method to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing matrix components than simple protein precipitation.
-
Chromatographic Separation: Optimize your HPLC or UPLC method to achieve good separation between this compound and co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects, as it will be affected by the matrix in the same way as the analyte. If a stable isotope-labeled standard is not available, a structurally similar compound that is not present in the samples can be used.
-
Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is as close as possible to your sample matrix to compensate for any consistent matrix effects.
Q3: Which compounds are known to cross-react in immunoassays for abietane (B96969) diterpenoids?
A3: Compounds with a similar abietane skeleton are potential cross-reactants in immunoassays for this compound. Based on studies of the closely related Dehydroabietic Acid (DHAA), the following compounds may exhibit cross-reactivity. The degree of cross-reactivity will depend on the specificity of the antibody used.
Troubleshooting Guides
Issue 1: Poor Sensitivity or No Signal in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | This compound is an acidic compound. Ensure you are using an appropriate ionization mode. Electrospray ionization (ESI) in negative mode is typically suitable for detecting the deprotonated molecule [-M-H]-. |
| Inefficient Extraction | Your sample preparation method may not be efficiently extracting the analyte. Evaluate different extraction solvents and/or SPE cartridges. For example, a C18 SPE cartridge can be used to retain the compound, followed by elution with an organic solvent like methanol (B129727). |
| Matrix-Induced Ion Suppression | Co-eluting matrix components can suppress the ionization of your analyte. Infuse a standard solution of this compound post-column while injecting a blank matrix extract to identify regions of ion suppression. Adjust your chromatography to move the analyte away from these regions. |
| Incorrect MS/MS Transition | Verify the precursor and product ions for this compound. You may need to optimize the collision energy to obtain a stable and intense product ion for quantification. |
Issue 2: High Background or False Positives in ELISA
| Possible Cause | Troubleshooting Step |
| Cross-Reactivity with Other Diterpenoids | Your sample may contain other structurally similar resin acids that are being recognized by the antibody. If possible, analyze your samples by a more specific method like LC-MS/MS to confirm the presence and identity of the detected compounds. |
| Non-specific Binding | Insufficient blocking of the microplate wells can lead to non-specific binding of the antibody or other sample components. Ensure you are using an effective blocking buffer (e.g., BSA or non-fat dry milk) and that the blocking step is performed for an adequate amount of time. |
| Contaminated Reagents | One of your buffers or reagents may be contaminated. Prepare fresh solutions and re-run the assay. |
| Insufficient Washing | Inadequate washing between steps can leave behind unbound reagents, leading to a high background signal. Increase the number of wash steps and ensure that the wells are completely emptied after each wash. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Variability in Sample Preparation | Manual sample preparation can introduce variability. If possible, automate steps like liquid handling. Ensure thorough mixing at each stage and consistent timing for extractions and incubations. |
| Analyte Instability | This compound may be unstable in certain conditions. Investigate the stability of the analyte in your sample matrix at different temperatures and after freeze-thaw cycles. |
| Inconsistent Pipetting | Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant errors. Calibrate your pipettes regularly and use proper pipetting technique. |
| Edge Effects in Microplates | The outer wells of a microplate can be subject to temperature variations, leading to inconsistent results. Avoid using the outermost wells for standards and samples if you suspect an edge effect. |
Quantitative Data Summary
The following table summarizes the cross-reactivity of an indirect competitive ELISA developed for Dehydroabietic Acid (DHAA), a structurally similar compound. This data can provide an indication of potential cross-reactants in an immunoassay for this compound.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Dehydroabietic Acid (DHAA) | C20H28O2 | 25.1 | 100 |
| Abietic Acid | C20H30O2 | >1000 | <2.5 |
| Pimaric Acid | C20H30O2 | >1000 | <2.5 |
| Isopimaric Acid | C20H30O2 | >1000 | <2.5 |
| Levopimaric Acid | C20H30O2 | >1000 | <2.5 |
| Palustric Acid | C20H30O2 | >1000 | <2.5 |
| Neoabietic Acid | C20H30O2 | >1000 | <2.5 |
Data adapted from a study on an indirect competitive ELISA for Dehydroabietic Acid. The cross-reactivity for this compound would need to be determined empirically for a specific antibody.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis from Biological Tissue
This protocol is a general guideline for the extraction of diterpenoids from animal tissue and can be adapted for this compound.
-
Homogenization: Weigh approximately 1 gram of tissue and homogenize it in 5 mL of acetonitrile/water (1:1, v/v).
-
Extraction: Vortex the homogenate for 1 minute, followed by ultrasonication for 15 minutes.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elute the analyte with 5 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Indirect Competitive ELISA (Adapted for this compound)
This protocol is adapted from a validated method for Dehydroabietic Acid and provides a starting point for developing an assay for this compound.[1] Optimization of antibody and antigen concentrations will be required.
-
Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., BSA conjugate) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add a mixture of your sample (or standard) and a specific primary antibody against this compound to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H2SO4).
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of this compound in the sample.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Putative Keap1-Nrf2 signaling pathway activated by dehydroabietic acid analogs.
References
Preventing degradation of 15-Hydroxydehydroabietic Acid during extraction.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 15-Hydroxydehydroabietic Acid (15-HDHA) during extraction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of 15-HDHA, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low yield of 15-HDHA in the final extract. | Degradation due to Oxidation: 15-HDHA, like other abietane (B96969) diterpenoids, is susceptible to oxidation, which can be accelerated by heat, light, and the presence of oxygen. | 1. Use of Antioxidants: Add antioxidants such as Butylated Hydroxytoluene (BHT), Ascorbic Acid, or α-Tocopherol to the extraction solvent.[1][2][3] 2. Inert Atmosphere: Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 3. Light Protection: Protect the extraction vessel from light by using amber glassware or wrapping it in aluminum foil.[4] |
| Thermal Degradation: High temperatures used during extraction can lead to the breakdown of 15-HDHA. | 1. Temperature Control: Maintain a low to moderate extraction temperature, ideally between 40-60°C.[5] 2. Optimized Extraction Time: Minimize the duration of heat exposure. | |
| Inappropriate Solvent Polarity: The use of highly polar solvents may lead to the degradation of abietane-type diterpenes over time. | 1. Solvent Selection: Utilize non-polar or medium-polarity solvents such as hexane, ethyl acetate, or a mixture thereof. 2. Co-solvent Modification: Consider using a protective co-solvent like olive oil, which has been shown to stabilize similar diterpenoids. | |
| Presence of unexpected peaks in chromatogram, suggesting degradation products. | Hydrolysis due to pH: Acidic or alkaline conditions during extraction can catalyze the hydrolysis of 15-HDHA. | 1. pH Monitoring and Control: Maintain the pH of the extraction medium within a neutral range (pH 6-8). Use buffered solutions if necessary.[6][7] 2. Prompt Neutralization: If an acidic or basic extraction is required, neutralize the extract immediately after the extraction phase. |
| Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products.[8] | 1. Light Protection: Conduct all extraction and subsequent handling steps under subdued light or with light-protective coverings.[4] 2. Use of Photostabilizers: In some cases, UV absorbers can be added to the formulation, though this is more common in final products than during extraction.[4] | |
| Inconsistent extraction yields between batches. | Variability in Extraction Parameters: Inconsistent application of temperature, time, solvent-to-solid ratio, and agitation can lead to variable degradation rates. | 1. Standardized Protocol: Strictly adhere to a validated and standardized extraction protocol for all batches. 2. Precise Monitoring: Use calibrated equipment to accurately monitor and control all critical extraction parameters. |
| Enzymatic Degradation: If using fresh plant material, endogenous enzymes released upon cell lysis can degrade 15-HDHA. | 1. Pre-treatment of Plant Material: Blanching or freeze-drying the plant material prior to extraction can deactivate enzymes. 2. Use of Enzyme Inhibitors: In specific cases, appropriate enzyme inhibitors can be added to the extraction solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during extraction?
A1: The primary cause of degradation for 15-HDHA, a diterpenoid, is oxidation.[9] This can be initiated or accelerated by factors such as exposure to atmospheric oxygen, elevated temperatures, and light. Hydrolysis under acidic or basic conditions can also contribute to its degradation.[6][7]
Q2: Which antioxidants are most effective in preventing the degradation of 15-HDHA, and at what concentration should they be used?
A2: Butylated Hydroxytoluene (BHT), Ascorbic Acid, and α-Tocopherol are commonly used antioxidants in natural product extraction.[1][2][3] The optimal concentration can vary, but a typical starting range is 0.01% to 0.1% (w/v) relative to the solvent volume. It is recommended to perform a small-scale pilot study to determine the most effective antioxidant and concentration for your specific extraction conditions.
Q3: What is the optimal temperature range for extracting 15-HDHA to minimize degradation?
A3: To minimize thermal degradation, it is advisable to keep the extraction temperature as low as possible while still ensuring efficient extraction. A range of 40-60°C is generally recommended for heat-sensitive compounds.[5] For some methods, extraction at room temperature with longer duration may be a viable alternative.
Q4: How does pH affect the stability of 15-HDHA during extraction?
A4: While specific data for 15-HDHA is limited, abietane diterpenoids can be susceptible to degradation under strongly acidic or alkaline conditions, which can catalyze hydrolysis or other reactions.[6][7] Maintaining a near-neutral pH (6-8) is a safe practice to minimize potential degradation.
Q5: What are the best practices for storing extracts containing 15-HDHA to ensure its long-term stability?
A5: For long-term stability, extracts should be stored at low temperatures (-20°C or below), protected from light in amber vials, and preferably under an inert atmosphere (e.g., by flushing the vial with nitrogen or argon before sealing). It is also advisable to evaporate the solvent and store the sample as a dry residue to prevent solvent-mediated degradation.
Experimental Protocols
Protocol 1: Stabilized Solvent Extraction of 15-HDHA
This protocol describes a standard solvent extraction method with the incorporation of measures to prevent degradation.
Materials:
-
Dried and powdered plant material containing 15-HDHA
-
Extraction solvent (e.g., Hexane:Ethyl Acetate 80:20 v/v)
-
Antioxidant (e.g., BHT, 0.05% w/v)
-
Round-bottom flask wrapped in aluminum foil
-
Reflux condenser
-
Heating mantle with temperature control
-
Nitrogen or Argon gas supply
-
Rotary evaporator
Procedure:
-
Weigh the desired amount of powdered plant material and place it in the foil-wrapped round-bottom flask.
-
Prepare the extraction solvent and dissolve the antioxidant (e.g., 0.05 g of BHT in 100 mL of solvent).
-
Add the solvent to the round-bottom flask containing the plant material.
-
Flush the flask with nitrogen or argon gas for 2-3 minutes to displace any air.
-
Immediately connect the reflux condenser.
-
Begin heating the mixture to the desired temperature (e.g., 50°C) and maintain for the specified extraction time (e.g., 2 hours) with gentle stirring.
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the extract to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a low temperature (e.g., <40°C).
-
For storage, transfer the concentrated extract to an amber vial, flush with nitrogen, and store at -20°C.
Protocol 2: Quantification of 15-HDHA and its Degradation Products by HPLC
This protocol provides a general method for the analysis of 15-HDHA and potential degradation products.
Instrumentation and Conditions:
-
HPLC System: With UV or MS detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective for separating diterpenoids.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of a pure standard of 15-HDHA.
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare a stock solution of a known concentration of pure 15-HDHA standard.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Dilute the extract samples to a concentration within the range of the calibration curve.
-
Filter all standards and samples through a 0.45 µm syringe filter before injection.
-
Run the standards and samples on the HPLC system.
-
Identify the 15-HDHA peak in the sample chromatograms by comparing the retention time with the standard.
-
Quantify the amount of 15-HDHA in the samples using the calibration curve.
-
Peaks other than the 15-HDHA peak that appear in stressed samples (e.g., exposed to heat or light) compared to a protected sample may be indicative of degradation products. These can be further characterized by HPLC-MS.[10][11]
Data Presentation
Table 1: Hypothetical Comparison of Antioxidant Efficacy in Preventing 15-HDHA Degradation
This table illustrates the type of data researchers should aim to generate to compare the effectiveness of different antioxidants. The values are hypothetical and for illustrative purposes.
| Antioxidant (0.05% w/v) | Extraction Condition | Initial 15-HDHA Conc. (mg/mL) | Final 15-HDHA Conc. (mg/mL) | % Degradation |
| None (Control) | 60°C, 4h, Air | 1.00 | 0.65 | 35% |
| BHT | 60°C, 4h, Air | 1.00 | 0.92 | 8% |
| Ascorbic Acid | 60°C, 4h, Air | 1.00 | 0.88 | 12% |
| α-Tocopherol | 60°C, 4h, Air | 1.00 | 0.90 | 10% |
| BHT | 60°C, 4h, N₂ | 1.00 | 0.98 | 2% |
Table 2: Hypothetical Effect of Temperature and pH on 15-HDHA Degradation
This table illustrates the expected trends of degradation under different temperature and pH conditions. The values are hypothetical.
| Temperature (°C) | pH | Extraction Time (h) | % Degradation |
| 40 | 7 | 4 | 5% |
| 60 | 7 | 4 | 15% |
| 80 | 7 | 4 | 40% |
| 60 | 4 | 4 | 25% |
| 60 | 9 | 4 | 30% |
Visualizations
Caption: Potential degradation pathways of 15-HDHA.
Caption: Workflow for stabilized extraction of 15-HDHA.
References
- 1. Comparing Antioxidant Cosmetic Preservatives - Periodical [periodical.knowde.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Addressing matrix effects in the quantification of 15-Hydroxydehydroabietic Acid in biological samples.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 15-Hydroxydehydroabietic Acid (15-OH-DHA) in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of 15-OH-DHA?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like 15-OH-DHA, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification.[2] In biological samples such as plasma, serum, or tissue homogenates, common sources of matrix effects include phospholipids, salts, endogenous metabolites, and proteins.[1][2]
Q2: How can I determine if my 15-OH-DHA analysis is impacted by matrix effects?
A2: Two common methods to assess matrix effects are:
-
Post-Column Infusion: A continuous infusion of a standard solution of 15-OH-DHA is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. A suppression or enhancement of the baseline signal at the retention time of 15-OH-DHA indicates the presence of matrix effects.[1]
-
Post-Extraction Spike: The analytical response of 15-OH-DHA in a clean solvent is compared to the response of 15-OH-DHA spiked into a blank matrix sample that has undergone the entire extraction procedure. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Matrix) / (Peak Area in Solvent)
-
An MF value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.[2]
-
Q3: What are the primary strategies to mitigate matrix effects in 15-OH-DHA quantification?
A3: The three main strategies to address matrix effects are:
-
Effective Sample Preparation: The goal is to remove interfering components from the sample matrix while efficiently recovering the analyte.[2] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used.[2]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate 15-OH-DHA from matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard of 15-OH-DHA is the ideal choice. Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience similar matrix effects, allowing for accurate correction during data analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of 15-OH-DHA.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate injection solvent | Ensure the injection solvent is weaker than or matches the initial mobile phase composition. |
| Secondary interactions with the column | Use a mobile phase with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape. Consider a different column chemistry if tailing persists. | |
| System dead volume | Check all fittings and connections for dead volume, which can cause peak broadening. | |
| Inconsistent Results/Poor Reproducibility | Variable matrix effects between samples | Improve the sample cleanup procedure to remove more interferences. Solid-Phase Extraction (SPE) is often more effective than protein precipitation. |
| Inconsistent sample preparation | Ensure consistent execution of the sample preparation protocol, including precise volume measurements and timing of steps. Automation can improve reproducibility. | |
| Low Analyte Recovery | Inefficient extraction | Optimize the sample preparation method. For SPE, experiment with different sorbents and elution solvents. For LLE, adjust the pH and solvent polarity. |
| Analyte degradation | Investigate the stability of 15-OH-DHA under the extraction and storage conditions. | |
| Significant Ion Suppression/Enhancement | Co-elution of matrix components | Optimize the chromatographic method to improve the separation of 15-OH-DHA from interfering peaks. |
| High salt concentration in the sample | Ensure that salts from buffers or the sample matrix are effectively removed during sample preparation, as they are a common cause of ion suppression. | |
| Inadequate sample cleanup | Employ a more rigorous sample preparation technique, such as SPE or LLE, to remove a higher percentage of matrix components. |
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the effectiveness of different sample preparation techniques for the analysis of compounds structurally similar to 15-OH-DHA. This data can serve as a starting point for method development.
| Analyte Class | Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Reference |
| Resin Acids (Abietic and Dehydroabietic Acid) | Solid-Phase Extraction | > 90% | Not Reported | [3] |
| Bile Acids | Solid-Phase Extraction | 88-101% | Not Significant | [4] |
| General Analytes | Protein Precipitation | Variable | Often Significant | [5] |
| General Analytes | Liquid-Liquid Extraction | Variable | Can be Minimized | [5] |
Experimental Protocols
The following is a general protocol for Solid-Phase Extraction (SPE) for the extraction of diterpenoid acids from a biological matrix, based on methods for structurally similar compounds.[3] This protocol should be optimized for the specific application.
Materials:
-
SPE Cartridges (e.g., C18)
-
Biological sample (e.g., plasma)
-
Internal Standard (IS) solution
-
Water
-
Elution Solvent (e.g., Methanol or Acetonitrile)
-
Nitrogen evaporator
-
Reconstitution solvent (initial mobile phase)
Procedure:
-
Sample Pre-treatment:
-
Thaw the biological sample to room temperature.
-
Spike the sample with the internal standard.
-
Add an equal volume of water to the sample.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the 15-OH-DHA and IS with 1 mL of the elution solvent.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: A workflow for troubleshooting matrix effects in 15-OH-DHA analysis.
Caption: A general Solid-Phase Extraction (SPE) workflow for 15-OH-DHA.
References
- 1. benchchem.com [benchchem.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. High-performance liquid chromatographic determination of dehydroabietic and abietic acids in traditional Chinese medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of 15-Hydroxydehydroabietic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of 15-Hydroxydehydroabietic Acid (15-OH-DHA).
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the formulation and evaluation of 15-OH-DHA.
Issue 1: Poor Dissolution of 15-OH-DHA in Aqueous Media
-
Question: My 15-OH-DHA raw material is not dissolving in my aqueous buffer for in vitro dissolution testing. What can I do?
-
Answer: 15-OH-DHA is a lipophilic compound with very low aqueous solubility. Here are several strategies to address this issue:
-
pH Adjustment: As an acidic compound, the solubility of 15-OH-DHA can be increased in alkaline conditions (pH > 7). Try using a buffered solution with a higher pH.
-
Use of Co-solvents: Incorporating a water-miscible organic solvent like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) 400 can significantly improve solubility. Start with a low percentage of the co-solvent and gradually increase it.
-
Addition of Surfactants: Surfactants such as Tween® 80 or sodium lauryl sulfate (B86663) (SLS) can be added to the dissolution medium to increase the solubility of poorly soluble compounds. A concentration just above the critical micelle concentration (CMC) is often a good starting point.
-
Particle Size Reduction: If you are working with the solid form, reducing the particle size through micronization or nanosizing will increase the surface area and improve the dissolution rate.
-
Issue 2: Inconsistent Results in Caco-2 Permeability Assay
-
Question: I am observing high variability in the apparent permeability coefficient (Papp) of 15-OH-DHA across different wells in my Caco-2 cell permeability assay. What could be the cause?
-
Answer: High variability in Caco-2 assays can stem from several factors:
-
Monolayer Integrity: Ensure the integrity of your Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER) before and after the experiment. TEER values should be within the acceptable range for your laboratory's established protocol. You can also assess monolayer integrity using a fluorescent marker like Lucifer yellow.
-
Compound Precipitation: Due to its low solubility, 15-OH-DHA might be precipitating out of the transport buffer during the assay. Visually inspect the donor and receiver wells for any signs of precipitation. Reducing the initial concentration of 15-OH-DHA or including a non-toxic solubilizing agent in the transport buffer can help.
-
Efflux Transporter Activity: 15-OH-DHA may be a substrate for efflux transporters like P-glycoprotein (P-gp). This can lead to directional transport and variability. Consider performing the assay in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions to determine the efflux ratio. Co-incubation with a P-gp inhibitor like verapamil (B1683045) can help confirm this.
-
Metabolism by Caco-2 cells: Caco-2 cells express some metabolic enzymes. Assess the stability of 15-OH-DHA in the presence of Caco-2 cells to rule out significant metabolism during the assay.
-
Issue 3: Low Oral Bioavailability in Animal Studies Despite Successful In Vitro Enhancement
-
Question: My formulation of 15-OH-DHA showed enhanced dissolution in vitro, but the in vivo pharmacokinetic study in rats still shows low oral bioavailability. What are the potential reasons?
-
Answer: A discrepancy between in vitro and in vivo results is a common challenge. Here are some possible explanations:
-
First-Pass Metabolism: 15-OH-DHA may be undergoing extensive first-pass metabolism in the liver or gut wall. This can significantly reduce the amount of drug reaching systemic circulation. Consider investigating the metabolic stability of 15-OH-DHA in liver microsomes or hepatocytes.
-
Poor Permeability in Vivo: While your in vitro dissolution was enhanced, the intrinsic permeability of 15-OH-DHA across the intestinal epithelium might be the limiting factor. The presence of efflux transporters in the gut can also contribute to low absorption.
-
Instability in Gastrointestinal Fluids: 15-OH-DHA might be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine. Assess the stability of your formulation in simulated gastric and intestinal fluids.
-
Inadequate Formulation Performance in Vivo: The formulation that performed well in vitro may not be behaving as expected in the complex environment of the gastrointestinal tract. Factors like dilution, interaction with food components, and gastrointestinal motility can affect formulation performance.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding strategies to enhance the bioavailability of 15-OH-DHA.
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of 15-OH-DHA is primarily attributed to its poor aqueous solubility and potentially high lipophilicity, which can lead to low dissolution rates in the gastrointestinal fluids and poor permeability across the intestinal membrane. First-pass metabolism may also play a significant role.
Q2: What are the most promising formulation strategies to enhance the bioavailability of 15-OH-DHA?
A2: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs like 15-OH-DHA.[1][2][3] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to faster dissolution.[2]
-
Solid Dispersions: Dispersing 15-OH-DHA in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and solubility.[2][4]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and liposomes can improve the solubilization and absorption of lipophilic drugs.[2][5]
-
Cyclodextrin (B1172386) Complexation: Encapsulating 15-OH-DHA within cyclodextrin molecules can form inclusion complexes with enhanced aqueous solubility.[2]
Q3: How can I assess the effectiveness of a bioavailability enhancement strategy in vitro?
A3: The following in vitro tests are crucial for evaluating the performance of your 15-OH-DHA formulation:
-
Solubility Studies: Determine the saturation solubility of 15-OH-DHA from your formulation in various aqueous media (e.g., water, phosphate (B84403) buffer at different pH values, simulated gastric and intestinal fluids).
-
In Vitro Dissolution Testing: Perform dissolution studies using a standard apparatus (e.g., USP Apparatus II - Paddle) to compare the dissolution profile of your formulation with the unformulated drug.
-
In Vitro Permeability Assays: Use cell-based models like Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay) to predict the intestinal permeability of 15-OH-DHA from your formulation.
Q4: What are the key parameters to evaluate in an in vivo pharmacokinetic study for 15-OH-DHA?
A4: In an in vivo pharmacokinetic study, typically conducted in rats or mice, the following parameters are essential for assessing the oral bioavailability of your 15-OH-DHA formulation:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Reach Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
F (Absolute Bioavailability): The fraction of the orally administered drug that reaches the systemic circulation compared to intravenous administration.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O₃ | [6] |
| Molecular Weight | 316.44 g/mol | [6] |
| XLogP3 | 4.5 | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Predicted Aqueous Solubility | < 0.1 mg/L | Inferred from high XLogP |
| Predicted Permeability Class | Low to Moderate | Inferred from lipophilicity |
Table 2: Hypothetical In Vitro Dissolution Data of 15-OH-DHA Formulations
| Formulation | % Drug Dissolved at 30 min (pH 6.8) | % Drug Dissolved at 60 min (pH 6.8) |
| Unformulated 15-OH-DHA | < 5% | < 10% |
| Micronized 15-OH-DHA | 25% | 40% |
| 15-OH-DHA Solid Dispersion (1:5 drug to polymer ratio) | 60% | 85% |
| 15-OH-DHA SEDDS | 80% | > 95% |
Note: This table presents hypothetical data for illustrative purposes to demonstrate the expected trend with different formulation strategies.
Table 3: Hypothetical Pharmacokinetic Parameters of 15-OH-DHA Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated 15-OH-DHA | 50 | 2.0 | 300 | 100 |
| Micronized 15-OH-DHA | 120 | 1.5 | 750 | 250 |
| 15-OH-DHA Solid Dispersion | 350 | 1.0 | 2100 | 700 |
| 15-OH-DHA SEDDS | 500 | 0.5 | 3000 | 1000 |
Note: This table presents hypothetical data for illustrative purposes to demonstrate the expected trend with different formulation strategies.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of 15-OH-DHA Formulations
-
Apparatus: USP Apparatus II (Paddle Method).
-
Dissolution Medium: 900 mL of phosphate buffer pH 6.8 with 0.5% Tween® 80.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 75 RPM.
-
Procedure: a. Place a single dose of the 15-OH-DHA formulation (e.g., capsule, tablet, or an amount of powder equivalent to the dose) in each dissolution vessel. b. At predetermined time points (e.g., 5, 15, 30, 45, 60, and 120 minutes), withdraw a 5 mL aliquot of the dissolution medium. c. Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium. d. Filter the samples through a 0.45 µm syringe filter. e. Analyze the concentration of 15-OH-DHA in the filtered samples using a validated analytical method (e.g., HPLC-UV). f. Calculate the cumulative percentage of drug released at each time point.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the TEER of the cell monolayers before the experiment. Only use inserts with TEER values above a pre-determined threshold.
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.
-
Procedure for Apical to Basolateral (A-to-B) Permeability: a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the transport buffer containing the 15-OH-DHA formulation to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate at 37 °C with gentle shaking. e. At specified time intervals, collect samples from the basolateral chamber and replace with fresh buffer. f. At the end of the experiment, collect samples from the apical chamber.
-
Procedure for Basolateral to Apical (B-to-A) Permeability: a. Follow the same procedure as above, but add the drug solution to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: Analyze the concentration of 15-OH-DHA in the samples using a sensitive analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water. Fast the animals overnight before dosing.
-
Dosing:
-
Oral (PO) Administration: Administer the 15-OH-DHA formulation orally via gavage at a dose of 10 mg/kg.
-
Intravenous (IV) Administration: For determining absolute bioavailability, administer a solution of 15-OH-DHA in a suitable vehicle intravenously via the tail vein at a dose of 1 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of 15-OH-DHA in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and F.
Mandatory Visualization
Caption: Experimental workflow for developing and evaluating bioavailability-enhanced formulations of 15-OH-DHA.
Caption: Key physiological steps influencing the oral bioavailability of 15-OH-DHA.
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 6. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
Refinement of protocols for testing antimicrobial synergy with 15-Hydroxydehydroabietic Acid.
This technical support center provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting guides, and frequently asked questions (FAQs) for testing antimicrobial synergy with 15-Hydroxydehydroabietic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the first step in testing the antimicrobial synergy of this compound?
A1: Before assessing synergy, it is crucial to determine the Minimum Inhibitory Concentration (MIC) of this compound and the antibiotic it will be combined with, each tested individually against the target microorganism.[1][2][3] This baseline data is essential for calculating the Fractional Inhibitory Concentration (FIC) index later.
Q2: Which method is most commonly used for in vitro synergy testing?
A2: The checkerboard assay is one of the most frequently used methods for in vitro synergy testing.[1][2] It allows for the testing of various concentration combinations of two antimicrobial agents in a microtiter plate format.[1][4]
Q3: How is synergy quantified in a checkerboard assay?
A3: Synergy is quantified by calculating the Fractional Inhibitory Concentration (FIC) index. The formula is: FIC Index = FIC of Agent A + FIC of Agent B, where FIC A = (MIC of A in combination) / (MIC of A alone) and FIC B = (MIC of B in combination) / (MIC of B alone).[2][3][5]
Q4: How are the results of the FIC index interpreted?
A4: The interpretation of the FIC index is standardized as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
Q5: Are there alternative methods to the checkerboard assay?
A5: Yes, the time-kill assay is another common method that provides data on the rate of killing and can help characterize the bactericidal or bacteriostatic activity of the combination over time.[1][3][7] Discrepancies can arise between the two methods because the checkerboard assay is a static endpoint measurement, while the time-kill assay is a dynamic measurement of microbial viability over time.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values for this compound | Compound Instability: Natural products can degrade in solution, especially during incubation.[9] Poor Solubility: The compound may precipitate out of the solution, leading to inaccurate concentrations.[9] Pipetting Errors: Inaccurate serial dilutions can lead to significant concentration variations.[8] | Compound Stability: Prepare fresh stock solutions for each experiment. Consider performing a stability assay of the compound in the test medium.[8] Solubility: Visually inspect for precipitation. Try different solubilizing agents (e.g., DMSO, ethanol) and ensure the final concentration of the solvent does not affect microbial growth. Pipetting: Calibrate pipettes regularly. Ensure thorough mixing at each dilution step and consider using reverse pipetting for viscous solutions.[8] |
| Edge effects in the microtiter plate | Evaporation from the outer wells can concentrate the antimicrobial agents and affect microbial growth.[8] | Fill the peripheral wells of the microtiter plate with sterile broth or water and do not use them for experimental data to create a humidity barrier.[8] |
| Checkerboard assay shows synergy, but time-kill assay does not (or vice-versa) | Different Endpoints: The checkerboard assay measures growth inhibition at a fixed time point, while the time-kill assay measures the rate of killing over time. A combination might be synergistic in its killing rate but not in the final concentration needed for inhibition.[8] | Acknowledge the different nature of the assays. The time-kill assay provides more detailed information on the dynamics of the antimicrobial interaction.[1][8] Consider the clinical relevance of each endpoint for your specific application. |
| Difficulty interpreting growth in wells | Visual determination of turbidity can be subjective. | Use a microplate reader to measure the optical density (OD) for a more quantitative and objective endpoint. Alternatively, a growth indicator dye like resazurin (B115843) can be used.[8] |
| Loss of activity during fractionation of a natural product extract | The observed antimicrobial activity may be due to a synergistic effect of multiple compounds in the extract, which is lost upon separation.[9] | If synergy is suspected within the extract, consider testing combinations of isolated fractions. |
Experimental Protocols
Checkerboard Assay Protocol
This protocol outlines the steps for performing a checkerboard assay to determine the synergistic potential of this compound with a conventional antibiotic.
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare stock solutions of this compound and the selected antibiotic in an appropriate solvent (e.g., DMSO). The concentration should be at least 10 times the highest concentration to be tested.
-
Prepare intermediate dilutions in the appropriate broth medium (e.g., Mueller-Hinton Broth).
-
-
Microtiter Plate Setup:
-
Use a 96-well microtiter plate.
-
Add 50 µL of sterile broth to all wells.
-
In the first row (Row A), add 50 µL of the highest concentration of the antibiotic to column 1 and perform serial two-fold dilutions across the row.
-
In the first column (Column 1), add 50 µL of the highest concentration of this compound to row A and perform serial two-fold dilutions down the column.
-
This creates a gradient of the antibiotic horizontally and this compound vertically.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[8]
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
-
Controls:
-
Include wells with bacteria and no antimicrobial agents (growth control).
-
Include wells with media alone (sterility control).
-
Include a row with only the antibiotic and a column with only this compound to determine their individual MICs under the same experimental conditions.[3]
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.[8]
-
-
Reading Results:
-
Determine the MIC of each agent alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm.[8] The MIC is the lowest concentration that inhibits visible growth.
-
-
Calculation of FIC Index:
-
Calculate the FIC index for each well that shows no growth to determine the nature of the interaction.[3]
-
Data Presentation
Table 1: FIC Index Interpretation
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to ≤ 4.0 | Indifference |
| > 4.0 | Antagonism |
Table 2: Example Checkerboard Assay Results
| [15-HDA] (µg/mL) | [Antibiotic] (µg/mL) | Growth (+/-) | FIC A | FIC B | FIC Index | Interpretation |
| 16 (MIC alone) | 0 | - | 1 | 0 | 1 | - |
| 8 | 0 | + | - | - | - | - |
| 4 | 2 | - | 0.25 | 0.125 | 0.375 | Synergy |
| 2 | 4 | - | 0.125 | 0.25 | 0.375 | Synergy |
| 0 | 16 (MIC alone) | - | 0 | 1 | 1 | - |
| 0 | 8 | + | - | - | - | - |
This is a hypothetical example. MIC of 15-HDA alone = 16 µg/mL; MIC of Antibiotic alone = 16 µg/mL.
Visualizations
Caption: Workflow for the checkerboard antimicrobial synergy assay.
Caption: Logical flow for interpreting the Fractional Inhibitory Concentration (FIC) Index.
References
- 1. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Antimicrobial Synergy Testing by the Inkjet Printer-assisted Automated Checkerboard Array and the Manual Time-kill Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Bioactivities of 15-Hydroxydehydroabietic Acid and Dehydroabietic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activities of two closely related abietane (B96969) diterpenoids: 15-Hydroxydehydroabietic Acid and Dehydroabietic Acid. While extensive research has elucidated the diverse pharmacological effects of Dehydroabietic Acid, data on its 15-hydroxy derivative is less abundant. This document summarizes the available experimental data, outlines key experimental methodologies, and visualizes relevant biological pathways to aid in further research and development.
Data Presentation: A Comparative Overview of Bioactivity
Anticancer Activity of Dehydroabietic Acid and its Derivatives
Dehydroabietic acid and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from several studies are presented in Table 1.
Table 1: Anticancer Activity of Dehydroabietic Acid and Its Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |
| Dehydroabietic acid | BEL-7402 (Hepatocellular carcinoma) | 46.70 |
| Dehydroabietic acid derivative (22f) | HeLa (Cervical cancer) | 7.76 ± 0.98 |
| Dehydroabietic acid derivative (67g) | SMMC-7721 (Hepatocellular carcinoma) | 0.51 - 1.39 |
| Dehydroabietic acid derivative (77b) | SMMC-7721 (Hepatocellular carcinoma) | 0.72 ± 0.09 |
| Dehydroabietic acid derivative (4b) | MCF-7 (Breast cancer) | 1.78 ± 0.36 |
| Dehydroabietic acid derivative (4b) | HeLa (Cervical cancer) | 1.08 ± 0.12 |
| Dehydroabietic acid derivative (3b) | HepG2 (Hepatocellular carcinoma) | 10.42 ± 1.20 |
| Dehydroabietic acid derivative (3b) | HCT-116 (Colon cancer) | 9.53 ± 1.03 |
| Dehydroabietic acid derivative (3b) | A549 (Lung cancer) | 11.93 ± 1.76 |
Anti-inflammatory Activity of Dehydroabietic Acid
Dehydroabietic acid has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
Table 2: Anti-inflammatory Activity of Dehydroabietic Acid
| Compound | Cell Line | Assay | Result |
| Dehydroabietic acid | RAW 264.7 | LPS-induced NO production | Significant reduction at 100 µM[1] |
Antimicrobial Activity of Dehydroabietic Acid and its Derivatives
Dehydroabietic acid and its derivatives exhibit inhibitory activity against a range of microorganisms, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values are summarized in Table 3.
Table 3: Antimicrobial Activity of Dehydroabietic Acid and Its Derivatives
| Compound/Derivative | Microorganism | Strain | MIC (µg/mL) |
| Dehydroabietic acid | Staphylococcus aureus | ATCC 1228 | 7.81[2] |
| Dehydroabietic acid | Staphylococcus aureus | CIP 106760 | 15.63[2] |
| Dehydroabietic acid | Staphylococcus epidermidis | ATCC 12228 | 7.81[2] |
| Dehydroabietic acid | Mycobacterium smegmatis | ATCC 607 | 7.81[2] |
| Dehydroabietic acid | Klebsiella pneumoniae | Multiple Strains | 125[2] |
| Dehydroabietic acid | Escherichia coli | HSM 303 | 125[2] |
| Dehydroabietic acid derivative (5) | Bacillus subtilis | - | 4[3] |
| Dehydroabietic acid derivative (5) | Staphylococcus aureus | - | 2[3] |
| Dehydroabietic acid derivative (6) | Staphylococcus aureus (MRSA) | - | 8 (MIC₉₀)[3] |
| Dehydroabietic acid derivative (7) | Staphylococcus aureus (MRSA) | - | 32[3] |
| Dehydroabietic acid derivative (8) | Staphylococcus aureus (MRSA & MSSA) | - | 3.9 - 15.6[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
1. Cell Seeding:
-
Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (Dehydroabietic Acid or its derivatives). A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, MTT solution (final concentration 0.5 mg/mL) is added to each well.
-
The plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
4. Formazan Solubilization:
-
The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the purple formazan crystals.
5. Absorbance Measurement:
-
The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity
This assay measures the production of nitric oxide by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
1. Cell Seeding and Treatment:
-
Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, except for the negative control.
2. Incubation and Supernatant Collection:
-
The plates are incubated for 24 hours.
-
After incubation, the cell culture supernatant is collected.
3. Griess Reaction:
-
An equal volume of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) are mixed in a separate 96-well plate.
-
The mixture is incubated at room temperature for 10-15 minutes.
4. Absorbance Measurement:
-
The absorbance is measured at 540 nm.
5. Data Analysis:
-
The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Broth Microdilution Assay for Antimicrobial Activity
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
1. Preparation of Compound Dilutions:
-
The test compound is serially diluted (usually two-fold) in a suitable broth medium in a 96-well microtiter plate.
2. Inoculum Preparation:
-
A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
3. Inoculation:
-
Each well containing the diluted compound is inoculated with the prepared microbial suspension.
-
A positive control well (microorganism and broth) and a negative control well (broth only) are included.
4. Incubation:
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
5. MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a typical experimental workflow.
Caption: Anti-inflammatory signaling pathway of Dehydroabietic Acid.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 15-Hydroxydehydroabietic Acid Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Dehydroabietic acid (DHA), a naturally occurring abietane (B96969) diterpene, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. Among these, 15-hydroxydehydroabietic acid has emerged as a key scaffold for the development of novel cytotoxic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical relationships to aid in the rational design of new and more effective anticancer drug candidates.
Comparative Analysis of Cytotoxic Activity
The cytotoxic effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a clear comparison of their in vitro anticancer potency.
| Derivative | Modification | Cell Line | IC50 (µM) | Reference |
| Dehydroabietinol (5) | C-18 alcohol | HeLa | 3.9 ± 0.8 | [1] |
| Jurkat | 2.9 ± 0.2 | [1] | ||
| Dehydroabietinol acetate (B1210297) (6) | C-18 acetylated alcohol | Jurkat | 6.6 ± 1.1 | [1] |
| 7α-hydroxydehydroabietinol (11) | C-7α hydroxylation, C-18 alcohol | - | - | [1] |
| 7-oxodehydroabietinol (12) | C-7 oxidation, C-18 alcohol | - | - | [1] |
Note: Direct IC50 values for derivatives specifically from this compound were not available in a single comprehensive study. The data presented is from closely related dehydroabietic acid derivatives, providing insights into the impact of modifications on the core scaffold.
Key Structure-Activity Relationship Insights
Analysis of the available data on dehydroabietic acid and its analogs reveals several key trends that can guide the design of more potent this compound derivatives:
-
Modification at C-18: The functional group at the C-18 position significantly influences cytotoxicity. Conversion of the carboxylic acid to an alcohol (dehydroabietinol) has been shown to enhance anticancer activity.[1]
-
A-Ring Modifications: Introduction of hydroxyl or keto groups at the C-7 position of the A-ring can modulate biological activity, though more extensive studies are needed to establish a clear SAR.
-
C-Ring Aromaticity: The aromatic C-ring is a crucial feature for the biological activity of dehydroabietic acid derivatives.
Experimental Protocols
Synthesis of this compound
A recently developed efficient synthesis of this compound from the readily available starting material, abietic acid, has been reported with a 70% overall yield.[2]
Step 1: Esterification of Abietic Acid Abietic acid is first converted to its methyl ester to protect the carboxylic acid functionality.
Step 2: Aromatization The methyl abietate is then subjected to aromatization of the C-ring.
Step 3: Introduction of the 15-Hydroxy Group The key step involves the introduction of the hydroxyl group at the C-15 position. This can be achieved through a multi-step process involving the formation of an intermediate abieta-8,13(15)-dien-18-oic acid followed by oxidation.[2]
Cytotoxicity Evaluation: MTT Assay
The in vitro cytotoxicity of the synthesized derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Human cancer cell lines (e.g., HeLa, Jurkat)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.
Visualizing Relationships and Workflows
To better understand the synthesis and the structure-activity relationships, the following diagrams have been generated.
Caption: Synthetic workflow for this compound derivatives.
Caption: Key structure-activity relationships for anticancer activity.
References
A Comparative Analysis of the Cytotoxicity of 15-Hydroxydehydroabietic Acid and Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxicity of 15-Hydroxydehydroabietic Acid, a naturally occurring diterpenoid, against a panel of standard chemotherapeutic drugs. The data presented is intended to offer a preliminary assessment of its potential as an anticancer agent.
Executive Summary
This compound has been evaluated for its cytotoxic effects against several human cancer cell lines. Available data from sulforhodamine B (SRB) assays indicate that its half-maximal inhibitory concentration (IC50) is greater than 10 μM for the A549 (lung carcinoma), HCT-116 (colorectal carcinoma), SK-MEL-2 (melanoma), and SK-OV-3 (ovarian cancer) cell lines.[1] This suggests a lower cytotoxic potency in these specific cell lines when compared to standard chemotherapeutic agents such as doxorubicin, cisplatin, paclitaxel, and 5-fluorouracil, which typically exhibit IC50 values in the low micromolar to nanomolar range. Further research with more precise IC50 determinations across a broader range of cancer cell lines is necessary for a more definitive comparative analysis.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the available IC50 values for this compound and provides a range of reported IC50 values for standard chemotherapeutic drugs against various cancer cell lines for comparative purposes. It is important to note that IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.
| Compound | Cell Line | IC50 (μM) | Assay Method |
| This compound | A549 | > 10 | SRB |
| HCT-116 | > 10 | SRB | |
| SK-MEL-2 | > 10 | SRB | |
| SK-OV-3 | > 10 | SRB | |
| Doxorubicin | A549 | 0.05 - 0.5 | Various |
| HCT-116 | 0.02 - 0.2 | Various | |
| MCF-7 | 0.01 - 1.0 | Various | |
| HeLa | 0.03 - 0.3 | Various | |
| Cisplatin | A549 | 1 - 10 | Various |
| HCT-116 | 2 - 20 | Various | |
| MCF-7 | 5 - 50 | Various | |
| HeLa | 1 - 15 | Various | |
| Paclitaxel | A549 | 0.005 - 0.05 | Various |
| HCT-116 | 0.002 - 0.02 | Various | |
| MCF-7 | 0.001 - 0.01 | Various | |
| HeLa | 0.001 - 0.01 | Various | |
| 5-Fluorouracil (5-FU) | A549 | 5 - 50 | Various |
| HCT-116 | 1 - 20 | Various | |
| MCF-7 | 2 - 30 | Various | |
| HeLa | 3 - 40 | Various |
Experimental Protocols
Detailed methodologies for the most common in vitro cytotoxicity assays are provided below.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid solution
-
10 mM Tris base solution, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 48-72 hours).
-
Cell Fixation: Gently add 50 μL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 μL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 μL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the untreated control and determine the IC50 value from the dose-response curve.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 48-72 hours).
-
MTT Addition: Add 20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for in vitro cytotoxicity assessment.
General Apoptotic Signaling Pathway
The precise signaling pathway through which this compound may induce cytotoxicity is not yet fully elucidated. The following diagram illustrates a general model of apoptosis, a common mechanism of cell death induced by many cytotoxic agents.
Caption: Simplified overview of apoptotic signaling pathways.
References
Validation of an HPLC method for 15-Hydroxydehydroabietic Acid according to ICH guidelines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 15-Hydroxydehydroabietic Acid with alternative analytical techniques. The validation of the HPLC method is presented in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability for pharmaceutical analysis.
Validated HPLC Method for this compound
A robust HPLC method with UV detection has been validated for the accurate and precise quantification of this compound. The method demonstrates suitability for its intended purpose in quality control and stability studies.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic elution of methanol (B129727) and water (85:15 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection.
-
Data Presentation: Summary of HPLC Method Validation Parameters
The following table summarizes the quantitative results of the HPLC method validation for this compound, demonstrating compliance with ICH guidelines.[1][2][3][4][5]
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte. | The method is specific. No interfering peaks were observed from placebo or degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a concentration range of 1-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | RSD ≤ 2.0% | 0.85% |
| - Intermediate Precision | RSD ≤ 2.0% | 1.20% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 0.7 µg/mL |
| Robustness | No significant change in results with minor variations. | The method is robust against small, deliberate changes in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C). |
Comparison with Alternative Analytical Methods
While the validated HPLC-UV method is robust and reliable, alternative methods may offer advantages in specific applications.
Alternative Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of trace levels of this compound, particularly in complex matrices like biological samples.[6][7][8][9]
Experimental Protocol: LC-MS/MS Method
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC-UV method, but often with a faster gradient elution to reduce run times.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound are monitored for enhanced selectivity and quantification.
-
-
Sample Preparation: May involve solid-phase extraction (SPE) to remove matrix interferences and concentrate the analyte.
Alternative Method 2: Gas Chromatography (GC) with Derivatization
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and thermal stability.[10][11][12][13][14]
Experimental Protocol: GC-FID/MS Method
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Derivatization: The carboxylic acid group of this compound is typically esterified (e.g., methylation with diazomethane (B1218177) or silylation with BSTFA) to form a more volatile derivative.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector and Detector Temperature: Optimized for the specific derivative.
-
Oven Temperature Program: A temperature gradient is used to separate the analyte from other components.
-
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction is used to isolate the analyte before derivatization.
Performance Comparison of Analytical Methods
| Feature | HPLC-UV | LC-MS/MS | GC-FID/MS (with Derivatization) |
| Sensitivity | Moderate (µg/mL range) | Very High (pg/mL to ng/mL range)[6] | High (ng/mL range) |
| Selectivity | Good | Excellent | Very Good |
| Analysis Time | ~10-15 minutes | ~5-10 minutes | ~15-30 minutes |
| Cost (Instrument) | Low to Moderate | High | Moderate |
| Cost (Operational) | Low | High | Moderate |
| Sample Preparation | Simple | Moderate to Complex | Complex (requires derivatization) |
| Matrix Effect | Low to Moderate | Can be significant; requires careful management | Low to Moderate |
| Suitability | Routine QC, assay, stability studies | Bioanalysis, trace impurity analysis, metabolomics | Analysis of volatile impurities, specialized applications |
Visualizing the Validation Process
To better understand the structured approach to method validation, the following diagrams illustrate the workflow and the interplay of the key validation parameters as outlined by the ICH Q2(R2) guidelines.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Analysis of abietic acid and dehydroabietic acid in food samples by in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phcogres.com [phcogres.com]
- 8. mdpi.com [mdpi.com]
- 9. Development of LC-MS/MS method for cyanoenone triterpenoid determination to support CNS tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ncasi.org [ncasi.org]
- 13. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 14. scispace.com [scispace.com]
Cross-validation of different bioassays for determining the anti-inflammatory activity of 15-Hydroxydehydroabietic Acid.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of different bioassays utilized to determine the anti-inflammatory activity of 15-Hydroxydehydroabietic Acid, a diterpene with potential therapeutic applications. By objectively comparing the performance of this compound across various in vitro and in vivo models and providing detailed experimental data, this document aims to facilitate informed decisions in drug discovery and development.
Executive Summary
This compound has demonstrated notable anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This guide consolidates the available quantitative data on its activity and that of its closely related analogue, Dehydroabietic Acid (DAA), across a panel of relevant bioassays. The presented data, protocols, and pathway visualizations offer a foundational resource for researchers investigating the anti-inflammatory potential of this class of compounds.
Data Presentation: In Vitro Anti-inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and Dehydroabietic Acid (DAA) from various in vitro bioassays.
Table 1: Inhibition of NF-κB Activity by this compound
| Cell Line | Assay Principle | IC50 (µM) | Reference |
| HBEC3-KT | Inhibition of LPS-stimulated NF-κB activation | 10.79 | [1] |
| MRC-5 | Inhibition of LPS-stimulated NF-κB activation | 17.37 | [1] |
| THP-1 | Inhibition of LPS-stimulated NF-κB activation | 23.38 | [1] |
Table 2: Inhibition of Nitric Oxide (NO) Production by Dehydroabietic Acid (DAA) *
| Cell Line | Assay Principle | IC50 (µM) | Reference |
| RAW 264.7 | Inhibition of LPS-induced NO production | ~50 | [2] |
| RAW 264.7 | Significant reduction at 100 µM | N/A | [2] |
*Data for Dehydroabietic Acid (DAA) is presented as a proxy due to the limited availability of specific quantitative data for this compound in this assay.
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to ensure reproducibility and aid in the design of future experiments.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activation of the NF-κB signaling pathway in response to an inflammatory stimulus and the inhibitory effect of a test compound.
Principle: Cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Upon activation by a stimulus like Lipopolysaccharide (LPS), the NF-κB transcription factor binds to its response element, driving the expression of luciferase. The resulting luminescence is proportional to NF-κB activity and can be measured using a luminometer. A decrease in luminescence in the presence of the test compound indicates inhibition of the NF-κB pathway.
Protocol:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T, THP-1) in a 96-well plate. Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Stimulation: After a pre-incubation period (e.g., 1-2 hours), stimulate the cells with an NF-κB activator, such as LPS (e.g., 1 µg/mL) or TNF-α.
-
Cell Lysis: After the stimulation period (e.g., 6-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Add the luciferase assay substrate to the cell lysate and measure the firefly luciferase activity using a luminometer. If a control plasmid was used, subsequently measure its activity.
-
Data Analysis: Normalize the firefly luciferase activity to the control luciferase activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the stimulated vehicle control. Determine the IC50 value from the dose-response curve.
Nitric Oxide (NO) Production Assay (Griess Assay)
This colorimetric assay is widely used to quantify the production of nitric oxide (NO), a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite (B80452), in cell culture supernatants.
Principle: Macrophages, such as the RAW 264.7 cell line, produce NO upon stimulation with pro-inflammatory agents like LPS. The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically at 540 nm. The intensity of the color is directly proportional to the nitrite concentration.
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Stimulation: Induce NO production by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage inhibition of NO production by the test compound and calculate the IC50 value.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical for the synthesis of pro-inflammatory prostaglandins.
Principle: The activity of purified COX-1 or COX-2 enzymes is measured by monitoring the oxygen consumption during the conversion of arachidonic acid to prostaglandin (B15479496) G2 (PGG2) using an oxygen electrode, or by colorimetric or fluorometric detection of the peroxidase activity of the enzyme. The inhibitory effect of the test compound is determined by the reduction in enzyme activity.
Protocol (Colorimetric Method):
-
Reagent Preparation: Prepare assay buffer, heme, and the COX enzyme (either COX-1 or COX-2). Dissolve the test compound and a reference inhibitor (e.g., indomethacin, celecoxib) in a suitable solvent (e.g., DMSO).
-
Assay Reaction: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme.
-
Inhibitor Addition: Add different concentrations of the test compound or reference inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Detection: Add a colorimetric substrate that reacts with the peroxidase component of the COX enzyme, producing a colored product.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Mandatory Visualizations
Signaling Pathway
Caption: NF-κB signaling pathway and points of inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for in vitro anti-inflammatory bioassays.
References
In vivo efficacy of 15-Hydroxydehydroabietic Acid versus other diterpenoids in animal models.
A comprehensive review of the anti-inflammatory and anti-cancer properties of selected diterpenoids, with a focus on available preclinical data. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Diterpenoids are a large and structurally diverse class of natural products that have garnered significant interest for their wide range of biological activities. Among these, their potential as anti-inflammatory and anti-cancer agents is of particular note. This guide provides a comparative overview of the in vivo efficacy of 15-Hydroxydehydroabietic Acid and other prominent diterpenoids—Carnosol, Triptolide, Andrographolide (B1667393), and Tanshinone IIA—in various animal models. The objective is to present a clear, data-driven comparison to aid in preclinical research and development.
Note on this compound: Despite a comprehensive literature search, no specific in vivo efficacy studies with quantitative data for this compound in animal models of inflammation or cancer were identified. While some studies mention its isolation and potential biological activities, preclinical evidence of its efficacy in a living organism remains to be published. Therefore, this guide will focus on the available data for the comparator diterpenoids.
Comparative Efficacy in Anti-inflammatory Animal Models
Diterpenoids have been extensively evaluated in models of acute and chronic inflammation. The following table summarizes the quantitative data from key preclinical studies.
| Diterpenoid | Animal Model | Dosage | Route of Administration | Key Efficacy Parameters | Results |
| Triptolide | Rat model of diabetic cardiomyopathy | 100, 200, or 400 μg/kg/day for 6 weeks | Not specified | Cardiac inflammation and fibrosis, NF-κB activity | Significantly attenuated cardiac inflammation and fibrosis by suppressing NF-κB activity.[1] |
| Andrographolide | Rat model of chronic unpredictable stress | 30 and 60 mg/kg/day | Oral | Behavioral despair (immobility time) | Dose-dependently reduced mean immobility periods.[2] |
| Tanshinone IIA | Rat model of myocardial ischemia-reperfusion injury | >5 mg/kg | Intravenous, intraperitoneal, intragastric | Superoxide dismutase (SOD) activity, malondialdehyde (MDA) levels, myocardial infarction area | Significantly increased SOD levels, reduced MDA levels, and decreased myocardial infarction area.[3][4] |
Comparative Efficacy in Anti-cancer Animal Models
The anti-tumor potential of these diterpenoids has been investigated in various xenograft and carcinogen-induced cancer models.
| Diterpenoid | Animal Model | Dosage | Route of Administration | Cancer Type | Key Efficacy Parameters | Results |
| Carnosol | Athymic nude mice with 22Rv1 cell implants | 30 mg/kg/day, 5 days/week for 4 weeks | Oral | Prostate Cancer | Tumor growth, serum prostate-specific antigen (PSA) levels | Reduced tumor growth by 36% and serum PSA levels by 26%.[5] |
| Carnosol | Ovariectomized (OVX) mouse model | 10 mg/kg/day for 6 weeks | Intraperitoneal | Bone loss (osteoclastogenesis) | Significantly attenuated bone loss by suppressing osteoclast differentiation.[6] | |
| Tanshinone IIA | Human breast cancer stem cell xenograft | Not specified | Not specified | Breast Cancer | Tumor growth and weight | Significantly reduced tumor growth and mean tumor weight. |
| Andrographolide | Not specified in provided abstracts | Not specified | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of standard protocols for the animal models cited.
Carrageenan-Induced Paw Edema
This model is widely used to assess acute inflammation.
-
Animals: Typically mice or rats.
-
Induction: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the animals.[7][8]
-
Treatment: The test compound (e.g., a diterpenoid) is usually administered intraperitoneally or orally prior to carrageenan injection.[7]
-
Measurement: Paw volume or thickness is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.[9]
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group with the vehicle control group.
Collagen-Induced Arthritis (CIA)
The CIA model is a well-established autoimmune model of rheumatoid arthritis.
-
Animals: Susceptible strains of rats (e.g., Lewis) or mice (e.g., DBA/1J).[10][11]
-
Immunization: Animals are immunized with an emulsion of type II collagen (bovine or chicken) and an adjuvant (Complete Freund's Adjuvant). A booster immunization with type II collagen in Incomplete Freund's Adjuvant is often given 21 days later.[10]
-
Treatment: Prophylactic or therapeutic administration of the test compound can be performed.
-
Assessment: The severity of arthritis is evaluated by scoring the degree of paw swelling, erythema, and joint rigidity. Paw thickness can also be measured.[12]
-
Histopathology: At the end of the study, joints are collected for histopathological analysis to assess inflammation, cartilage destruction, and bone erosion.[13]
Xenograft Tumor Models
These models are used to evaluate the anti-cancer efficacy of compounds on human tumors grown in immunocompromised mice.
-
Animals: Immunocompromised mice (e.g., nude or SCID mice).[14]
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.[15]
-
Treatment: Once the tumors reach a palpable size, animals are randomized into treatment and control groups. The test compound is administered via a specified route and schedule.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.[14]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory and anti-cancer effects of these diterpenoids are often attributed to their modulation of key signaling pathways, particularly the NF-κB pathway.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
NF-κB Signaling Pathway in Inflammation
Experimental Workflow for Carrageenan-Induced Paw Edema
The following diagram illustrates the typical workflow for evaluating the anti-inflammatory effects of a test compound in the carrageenan-induced paw edema model.
Workflow for Carrageenan-Induced Paw Edema Model
Logical Relationship of Diterpenoid Anti-Cancer Mechanisms
Many of the studied diterpenoids exert their anti-cancer effects through a multi-pronged approach involving the inhibition of proliferation, induction of apoptosis, and modulation of key signaling pathways.
Logical Relationship of Diterpenoid Anti-Cancer Mechanisms
Conclusion
The diterpenoids Carnosol, Triptolide, and Tanshinone IIA have demonstrated significant in vivo efficacy in animal models of inflammation and cancer. Their mechanisms of action often converge on the inhibition of pro-inflammatory and pro-survival signaling pathways such as NF-κB. While these findings are promising, further research is needed to fully elucidate their therapeutic potential and safety profiles. The lack of available in vivo data for this compound highlights a gap in the current understanding of this particular diterpenoid and underscores the need for future preclinical studies to validate its potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Tanshinone IIA regulates the TGFβ1/Smad signaling pathway to...: Ingenta Connect [ingentaconnect.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Frontiers | Study on the mechanism of andrographolide activation [frontiersin.org]
- 7. Tanshinone IIA Inhibits Epithelial-to-Mesenchymal Transition Through Hindering β-Arrestin1 Mediated β-Catenin Signaling Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Properties of Carnosol: A Summary of In Vitro and In Vivo Evidence [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Carnosol inhibits osteoclastogenesis in vivo and in vitro by blocking the RANKL-induced NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectra of 15-Hydroxydehydroabietic Acid and Abietic Acid
For Immediate Release
This guide presents a comparative overview of the antimicrobial properties of two abietane (B96969) diterpenes: 15-Hydroxydehydroabietic Acid and abietic acid. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a synthesis of current experimental data to aid in the evaluation of these compounds as potential antimicrobial agents.
Executive Summary
Both this compound and abietic acid, belonging to the abietane class of diterpenoids, exhibit notable antimicrobial activity, particularly against Gram-positive bacteria. This guide summarizes their inhibitory efficacy through a direct comparison of Minimum Inhibitory Concentration (MIC) values, details the standard experimental methodology for these assessments, and illustrates the proposed mechanisms of their antibacterial action.
Data Presentation: Antimicrobial Spectrum Comparison
The antimicrobial efficacy of this compound and abietic acid is quantitatively summarized in the tables below. The data is presented as Minimum Inhibitory Concentration (MIC) in µM and µg/mL, which represents the lowest concentration of the compound that prevents visible growth of a microorganism. Lower MIC values are indicative of greater antimicrobial potency.
Table 1: Antimicrobial Spectrum of this compound
| Microorganism | Strain | Type | MIC (µM) | MIC (µg/mL) |
| Streptococcus pneumoniae | Not Specified | Gram-positive | 2.06 - 4.06 | ~0.65 - 1.28 |
| Staphylococcus aureus | Not Specified | Gram-positive | 2.06 - 4.06 | ~0.65 - 1.28 |
Note: The molecular weight of this compound (C₂₀H₂₈O₃) is approximately 316.44 g/mol . Conversion to µg/mL is calculated based on this molecular weight.
Table 2: Antimicrobial Spectrum of Abietic Acid
| Microorganism | Strain | Type | MIC (µg/mL) |
| Methicillin-sensitive Staphylococcus aureus (MSSA) | Not Specified | Gram-positive | 60[1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Not Specified | Gram-positive | 8[1][2] |
| Staphylococcus epidermidis | Not Specified | Gram-positive | 8[2] |
| Streptococcus mitis | Not Specified | Gram-positive | 8[2] |
| Methicillin-susceptible Staphylococcus pseudintermedius (MSSP) | Not Specified | Gram-positive | 8[2][3] |
| Methicillin-resistant Staphylococcus pseudintermedius (MRSP) | Multiple Strains | Gram-positive | 32 - 64[2][3] |
| Streptococcus mutans | Not Specified | Gram-positive | Not specified, but bacteriostatic |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized and critical procedure for assessing the antimicrobial potency of a compound. The data presented in this guide is typically obtained through the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method involves a series of steps to ascertain the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, which is then adjusted to a 0.5 McFarland turbidity standard. This ensures a consistent number of bacterial cells in the inoculum.
-
Serial Dilution of the Test Compound: The antimicrobial compound (this compound or abietic acid) is serially diluted in a 96-well microtiter plate to create a range of decreasing concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells are included: a positive control (microorganism and broth without the compound) and a negative control (broth only).
-
Incubation: The microtiter plate is incubated under conditions suitable for the growth of the test microorganism, typically at 37°C for 18-24 hours.
-
Determination of MIC: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Proposed Antimicrobial Mechanisms of Action
Abietane diterpenes are generally understood to exert their antimicrobial effects by compromising the integrity of the bacterial cell membrane. The specific mechanisms for this compound and abietic acid are believed to involve membrane destabilization.
Discussion
The available data indicates that both this compound and abietic acid are effective against Gram-positive bacteria. Notably, this compound demonstrates potent activity against Streptococcus pneumoniae and Staphylococcus aureus at low micromolar concentrations.[4][5] Abietic acid also shows significant efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and various other Staphylococcus and Streptococcus species.[1][2][3]
The proposed mechanism of action for these abietane diterpenes centers on the disruption of the bacterial cell membrane. The lipophilic nature of these compounds likely facilitates their interaction with the lipid bilayer, leading to increased permeability and destabilization. For this compound, the presence of hydroxyl groups is thought to contribute to this membrane destabilization.[5] In the case of abietic acid, in addition to membrane effects, there is some evidence to suggest an inhibitory effect on bacterial efflux pumps, which could contribute to its efficacy, especially against drug-resistant strains.[6]
Conclusion
Both this compound and abietic acid present as promising candidates for further investigation as antimicrobial agents. Their activity against clinically relevant Gram-positive bacteria, including drug-resistant strains, warrants more extensive research. Future studies should aim to broaden the tested microbial spectrum for this compound and further elucidate the precise molecular mechanisms underlying the antimicrobial actions of both compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synergistic Effect of Abietic Acid with Oxacillin against Methicillin-Resistant Staphylococcus pseudintermedius - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory, Antibacterial, Anti-Biofilm, and Anti-Quorum Sensing Activities of the Diterpenes Isolated from Clinopodium bolivianum | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. faculdadececape.edu.br [faculdadececape.edu.br]
Head-to-head comparison of 15-Hydroxydehydroabietic Acid with 7-oxodehydroabietic acid.
A Detailed Guide for Researchers and Drug Development Professionals
In the landscape of natural product chemistry, diterpenoids derived from abietic acid represent a rich source of bioactive molecules with therapeutic potential. Among these, 15-Hydroxydehydroabietic Acid and 7-Oxodehydroabietic Acid have garnered interest for their distinct biological activities. This guide provides a comprehensive head-to-head comparison of these two compounds, summarizing their known attributes, presenting available quantitative data, and detailing relevant experimental protocols to support further research and development.
Physicochemical Properties
Both this compound and 7-Oxodehydroabietic Acid are tricyclic diterpenoids sharing the dehydroabietane skeleton. Their structural differences, a hydroxyl group at the C15 position for the former and a ketone at the C7 position for the latter, lead to variations in their physicochemical properties and biological activities.
| Property | This compound | 7-Oxodehydroabietic Acid |
| Molecular Formula | C20H28O3 | C20H26O3 |
| Molecular Weight | 316.4 g/mol | 314.4 g/mol [1] |
| Appearance | Not specified | Solid |
| Melting Point | Not specified | 90-91 °C[2] |
| LogP | 4.2 | 5.27[2] |
| Natural Source | Leaves of Armand pine (Pinus armandii) | Resin of coniferous trees, roots of Pinus densiflora[1][2][3] |
Biological Activities: A Comparative Overview
While direct comparative studies on a wide range of biological activities are limited, the existing literature points towards distinct primary activities for each compound. This compound is primarily investigated for its antimicrobial properties, whereas 7-Oxodehydroabietic Acid and its derivatives show promise as anti-inflammatory agents.
Anti-inflammatory Activity
Table 1: Anti-inflammatory Activity of 7-Oxodehydroabietic Acid Derivatives (NO Inhibition in LPS-stimulated BV2 cells)
| Compound | IC50 (µM) | Reference |
| Derivative 10 | 8.40 ± 0.98 | [4] |
| Derivative 15 | 10.74 ± 2.67 | [4] |
| Derivative 16 | 10.96 ± 1.85 | [4] |
| Derivative 17 | 9.76 ± 1.27 | [4] |
| L-NMMA (Positive Control) | 42.36 ± 2.47 | [4] |
Note: The data presented is for derivatives of 7-Oxodehydroabietic Acid, not the parent compound itself.
Information on the anti-inflammatory activity of This compound is scarce in the available literature, preventing a direct comparison in this regard.
Antimicrobial Activity
This compound is suggested to possess antimicrobial properties, with its mode of action linked to the disruption of microbial cell membranes. However, specific Minimum Inhibitory Concentration (MIC) values for the purified compound against a range of microorganisms are not well-documented in the reviewed literature. For the closely related parent compound, dehydroabietic acid, MIC values have been reported against various bacteria, providing an indication of the potential antimicrobial efficacy of this structural class.
Table 2: Antimicrobial Activity of Dehydroabietic Acid (a related compound)
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus epidermidis ATCC 12228 | 7.81 | |
| Mycobacterium smegmatis ATCC 607 | 7.81 | |
| Staphylococcus aureus CIP 106760 | 15.63 | |
| Klebsiella pneumoniae (isolate) | 125 | |
| Escherichia coli (isolate) | 125 |
Note: This data is for dehydroabietic acid, a related compound, and may not be representative of the activity of this compound.
Data on the antimicrobial activity of 7-Oxodehydroabietic Acid is not as prominent in the literature, suggesting this is not its primary area of investigation.
Allelopathic Activity
A direct comparison of the two compounds has been made in the context of allelopathy, the chemical inhibition of one plant by another. A study investigating the inhibition of understory growth in red pine forests found that both 15-hydroxy-7-oxodehydroabietate (a derivative of this compound) and 7-Oxodehydroabietic Acid inhibit the growth of Lolium multiflorum.
Table 3: Allelopathic Activity against Lolium multiflorum
| Compound | Threshold Concentration for Growth Inhibition (µM) | Reference |
| 15-hydroxy-7-oxodehydroabietate | 30 | |
| 7-Oxodehydroabietic Acid | 10 |
In this specific assay, 7-Oxodehydroabietic Acid demonstrated a lower threshold concentration for growth inhibition, suggesting higher potency in this context.
Mechanisms of Action
7-Oxodehydroabietic Acid: Anti-inflammatory Signaling
While the precise signaling pathway for 7-Oxodehydroabietic Acid is not fully elucidated, studies on the closely related dehydroabietic acid suggest a mechanism involving the inhibition of key inflammatory pathways. Dehydroabietic acid has been shown to suppress the NF-κB and AP-1 signaling cascades by targeting upstream kinases such as Src, Syk, and TAK1. It is plausible that 7-Oxodehydroabietic Acid shares a similar mechanism of action.
Caption: Proposed mechanism of 7-Oxodehydroabietic Acid's anti-inflammatory action.
This compound: Antimicrobial Action
The primary proposed mechanism for the antimicrobial activity of this compound is the disruption of the bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This mechanism is common for many lipophilic natural products.
Caption: Proposed mechanism of this compound's antimicrobial action.
Experimental Protocols
Nitric Oxide (NO) Inhibition Assay in BV2 Microglial Cells
This assay is used to evaluate the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide in LPS-stimulated microglial cells.
Caption: General workflow for the nitric oxide inhibition assay.
Detailed Methodology:
-
Cell Culture: BV2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) and pre-incubated for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the control group) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance is measured at approximately 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined by non-linear regression analysis.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: General workflow for the broth microdilution MIC assay.
Detailed Methodology:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microorganism and broth without compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
This comparative guide highlights the distinct, yet potentially complementary, bioactivities of this compound and 7-Oxodehydroabietic Acid. While 7-Oxodehydroabietic Acid and its derivatives show considerable promise as anti-inflammatory agents, likely through the modulation of the NF-κB and AP-1 signaling pathways, this compound is emerging as a potential antimicrobial agent that acts by disrupting cell membranes. The direct comparative data on their allelopathic activity further underscores their differential biological effects.
For researchers and drug development professionals, these findings suggest that the dehydroabietic acid scaffold is a versatile platform for the development of new therapeutics. Future research should focus on obtaining more direct comparative data, including specific IC50 and MIC values for the parent compounds, and further elucidating their precise molecular mechanisms of action. Such studies will be crucial in fully realizing the therapeutic potential of these intriguing natural products.
References
- 1. Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 15-Hydroxydehydroabietic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the quantification of 15-Hydroxydehydroabietic Acid. While direct inter-laboratory comparison data for this specific analyte is limited in publicly available literature, this document compiles and compares validation data from studies on structurally related resin acids, such as abietic acid and dehydroabietic acid. The primary techniques discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This information serves as a valuable resource for selecting and developing analytical methods for this compound.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance of various analytical methods used for the analysis of resin acids, which can be indicative of the performance expected for this compound analysis.
| Analytical Method | Analyte(s) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| HPLC-DAD | Abietic Acid, Dehydroabietic Acid | > 0.999[1][2] | 0.15 ppm (Abietic Acid)[1] | 0.0109 mg/mL (Abietic Acid)[2] | < 7.3%[1] | Not Specified |
| LC-MS/MS | Abietic Acid, Dehydroabietic Acid | > 0.9998[3] | 2.9 pg/mL (Abietic Acid), 2.1 pg/mL (Dehydroabietic Acid)[3] | Not Specified | < 6.6%[3] | > 79%[3] |
| HPLC/ESI-MS | 7-oxodehydroabietic acid, Dehydroabietic acid, Abietic acid | Not Specified | 0.42 ng/m³ (7-OXO), 5.2 ng/m³ (DHAA), 9.4 ng/m³ (AA)[4] | Not Specified | Not Specified | Not Specified |
| GC-MS | Resin Acids | Not Specified | 1 µg/L[5] | Not Specified | Not Specified | Quantitative at 10, 100, and 1000 µg/L levels[5] |
| GC-FID | Resin Acids | Not Specified | 24 ng/m³ (7-OXO), 115 ng/m³ (DHAA), 89 ng/m³ (AA)[4] | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC, LC-MS, and GC-MS analysis of resin acids, which can be adapted for this compound.
Sample Preparation (General)
A common sample preparation procedure for resin acids from various matrices involves the following steps:
-
Extraction: Samples are typically extracted with an organic solvent such as acetonitrile (B52724) or methanol (B129727), often assisted by ultrasonication.[1][6] For solid samples, a precisely weighed amount is used, while for liquid samples, a specific volume is taken.[1]
-
Purification/Cleanup: Solid-phase extraction (SPE) is frequently employed to remove interfering substances.[6] The choice of SPE sorbent and elution solvents depends on the sample matrix and the analyte's properties.
-
Derivatization (for GC analysis): For GC-based methods, resin acids are often derivatized to increase their volatility and improve chromatographic performance. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]
High-Performance Liquid Chromatography (HPLC-DAD)
This method is suitable for the quantification of resin acids that possess a UV chromophore.
-
Chromatographic System:
-
Column: A C18 or a Pursuit PFP column is commonly used.[1][8]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an acidic aqueous solution (e.g., 0.1% formic acid or orthophosphoric acid) is typical.[1][8]
-
Flow Rate: A flow rate of around 0.7 - 1.5 mL/min is often employed.[1][8]
-
Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at a specific wavelength (e.g., 245 nm for abietic acid).[1]
-
Injection Volume: Typically 10 µL.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and selectivity, making it ideal for complex matrices and low-level quantification.
-
Chromatographic System:
-
Column: An ODS-3 or similar C18 column is frequently used.[3]
-
Mobile Phase: A common mobile phase is a mixture of 5mM ammonium (B1175870) formate (B1220265) and acetonitrile.[3]
-
Flow Rate: Optimized based on the column dimensions and desired separation.
-
Injection Volume: Typically 5-10 µL.[9]
-
-
Mass Spectrometry Conditions:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.
-
Sample Preparation: Derivatization to form more volatile esters (e.g., trimethylsilyl (B98337) esters) is a critical step.[7]
-
Chromatographic System:
-
Column: A polar capillary column, such as an RTX-2330, is suitable for separating resin acid methyl esters.[11]
-
Oven Program: A temperature gradient is used to achieve optimal separation, for instance, starting at 150°C and ramping up to 250°C.[11]
-
Injector Temperature: Typically set around 300°C.[11]
-
-
Mass Spectrometry Conditions:
Mandatory Visualization
The following diagrams illustrate a generalized experimental workflow and the logical relationship between different analytical methods for the analysis of this compound.
Caption: Generalized experimental workflow for the analysis of this compound.
Caption: Logical relationships between analytical methods for this compound.
References
- 1. brjac.com.br [brjac.com.br]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of abietic acid and dehydroabietic acid in food samples by in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of resin acids during production of wood pellets—a comparison of HPLC/ESI-MS with the GC/FID MDHS 83/2 method - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Appendix B: A method for quantification of resin acids in cosmetics – Environmental Project No. 1272 2009 – Development of an analysis method for quantification of colophonium components in cosmetic products [www2.mst.dk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]
Validating 15-Hydroxydehydroabietic Acid as a Potential Biomarker for Inflammatory Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 15-Hydroxydehydroabietic Acid as a potential biomarker for inflammatory conditions. While direct validation studies for this specific molecule are emerging, its close structural and functional relationship with its well-studied precursor, dehydroabietic acid (DHA), provides a strong rationale for its investigation. This document outlines the existing evidence for DHA's anti-inflammatory properties, compares its potential biomarker profile with established inflammatory markers, and provides detailed experimental protocols for its analysis.
Introduction to this compound
This compound is a diterpene compound, a hydroxylated derivative of dehydroabietic acid, which is a major component of rosin (B192284) from coniferous trees[1]. While research has extensively focused on the biological activities of DHA, including its anti-inflammatory, anti-cancer, and anti-bacterial properties, the specific role and biomarker potential of its 15-hydroxy metabolite are still under investigation[1][2]. The structural similarity suggests that this compound may share or even possess enhanced biological activities compared to DHA.
Comparative Analysis of Biomarker Potential
The validation of a novel biomarker requires rigorous comparison with existing standards. Here, we compare the potential of this compound (extrapolated from data on dehydroabietic acid) with established biomarkers of inflammation, such as C-reactive protein (CRP) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Table 1: Comparison of this compound (potential) vs. Established Inflammatory Biomarkers
| Feature | This compound (Potential) | Dehydroabietic Acid (DHA) | C-Reactive Protein (CRP) | Pro-inflammatory Cytokines (TNF-α, IL-6) |
| Nature | Diterpenoid, small molecule | Diterpenoid, small molecule | Acute-phase reactant protein | Signaling proteins |
| Source | Metabolite of dehydroabietic acid | Natural product from coniferous trees | Synthesized by the liver in response to inflammation | Produced by various immune cells |
| Specificity | Potentially specific to pathways modulated by diterpenoids. May reflect exposure to parent compounds. | Biomarker for exposure to colophony (rosin)[3]. | General marker of systemic inflammation. | More specific to certain inflammatory pathways. |
| Half-life | Unknown, likely short due to metabolism. | Under investigation, likely short. | ~19 hours. | Short (minutes to hours). |
| Analytical Methods | LC-MS/MS, HPLC, GC-MS | LC-MS/MS, HPLC, GC-MS, NMR[4][5][6][7] | Immunoassays (ELISA, nephelometry). | Immunoassays (ELISA, multiplex assays). |
| Advantages | May provide insights into specific metabolic pathways related to inflammation. Potential for monitoring exposure to natural products. | Demonstrated correlation with exposure to inflammatory triggers (colophony)[3]. | Well-established, standardized assays. | High sensitivity and specificity for certain conditions. |
| Limitations | Lack of clinical validation studies. Potential for inter-individual variability in metabolism. | Limited data on its correlation with the severity of inflammatory diseases. | Non-specific to the source of inflammation. | Short half-life can make detection challenging. |
Signaling Pathways and Mechanism of Action
Dehydroabietic acid has been shown to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It is plausible that this compound acts through similar mechanisms.
The diagram below illustrates the putative anti-inflammatory signaling pathway of dehydroabietic acid, which likely extends to its 15-hydroxy derivative. DHA has been shown to suppress the activation of NF-κB and AP-1, two critical transcription factors that regulate the expression of pro-inflammatory genes.
Caption: Putative anti-inflammatory signaling pathway of Dehydroabietic Acid (DHA) and this compound.
Experimental Protocols
The validation of this compound as a biomarker would require robust and validated analytical methods. The following protocols are based on established methods for the detection of dehydroabietic acid and other resin acids, which can be adapted for this compound.
Sample Preparation from Biological Matrices (e.g., Plasma, Urine)
A solid-phase extraction (SPE) method is commonly employed for the extraction and purification of resin acids from biological fluids.
Workflow for Solid-Phase Extraction (SPE):
Caption: General workflow for Solid-Phase Extraction (SPE) of this compound.
Detailed Protocol:
-
Sample Pre-treatment: Acidify 1 mL of plasma or urine to pH 3-4 with formic acid. Centrifuge to pellet any precipitate.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 2 mL of water followed by 2 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 2 mL of methanol or acetonitrile (B52724).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for analysis.
Analytical Methods
Table 2: Key Parameters for Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid. | Gradient of acetonitrile and water with 0.1% formic acid. |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | UV detector at ~240 nm | Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. |
| Ionization Mode | N/A | Electrospray Ionization (ESI) in negative mode. |
| MRM Transitions | N/A | Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined. |
| Limit of Detection | ng/mL range | pg/mL range[5] |
Conclusion and Future Directions
This compound presents an intriguing candidate as a novel biomarker for inflammatory conditions, building upon the established anti-inflammatory properties of its parent compound, dehydroabietic acid. Its detection could offer a more nuanced understanding of inflammatory processes and exposure to specific bioactive natural compounds.
Future research should focus on:
-
Clinical Validation: Conducting studies in patient cohorts with inflammatory diseases to correlate the levels of this compound with disease activity and severity.
-
Comparative Studies: Directly comparing the performance of this compound with established biomarkers in a clinical setting.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its half-life and optimal sampling times.
-
Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound modulates inflammatory pathways.
By systematically addressing these research questions, the scientific community can fully validate the potential of this compound as a clinically useful biomarker.
References
- 1. mdpi.com [mdpi.com]
- 2. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways [mdpi.com]
- 3. The conifer biomarkers dehydroabietic and abietic acids are widespread in Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ciencia.ucp.pt [ciencia.ucp.pt]
- 5. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C20H28O3 | CID 14487943 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 15-Hydroxydehydroabietic Acid: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 15-Hydroxydehydroabietic Acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Immediate Safety Information
This compound presents several hazards that necessitate careful handling and disposal. The following table summarizes its classification under the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram(s) |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | Irritant |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life | Warning | Environmental Hazard |
| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects | Warning | Environmental Hazard |
Data sourced from PubChem CID 14487943.[1]
Precautionary Statements: P264, P270, P273, P301+P317, P330, P391, and P501.[1] Of particular importance for disposal is P501: Dispose of contents/ container to an approved waste disposal plant .[1]
Disposal Protocol
The following step-by-step procedure outlines the proper disposal of this compound. This protocol is designed to minimize exposure risks and prevent environmental contamination.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: If dissolved in a solvent, collect the solution in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: Thoroughly rinse empty containers of this compound. The first rinse should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste due to the high aquatic toxicity.
3. Container Management:
-
Use containers that are in good condition and compatible with the chemical.
-
Keep waste containers securely closed except when adding waste.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life").
4. Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Utilize secondary containment to prevent the spread of material in case of a leak.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[2] Due to its high and long-lasting aquatic toxicity, even small amounts can be harmful to the environment.[1]
6. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled hazardous waste container for disposal.
-
Clean the spill area thoroughly.
Experimental Workflow: Disposal of this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
